molecular formula C13H11NO2 B3047478 3-Hydroxy-5-phenylbenzamide CAS No. 1400644-43-0

3-Hydroxy-5-phenylbenzamide

Cat. No.: B3047478
CAS No.: 1400644-43-0
M. Wt: 213.23
InChI Key: BBYWDNPNUCGKEN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0) is a high-purity organic compound supplied for use as a key building block in chemical and pharmaceutical research. This compound has a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol . It is characterized by its hydroxy and benzamide functional groups on a biphenyl core structure, making it a valuable intermediate for synthesizing more complex molecules, particularly in the development of novel amide-based active pharmaceutical ingredients (APIs) . The strategic design of such amide coupling reactions is a central focus in medicinal chemistry, and research into safer, greener solvent systems for these syntheses is an ongoing priority in the field . With a typical purity of 97% or greater, this product is intended for use in laboratory research and development applications only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All provided information and data are for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(16)11-6-10(7-12(15)8-11)9-4-2-1-3-5-9/h1-8,15H,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYWDNPNUCGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269319
Record name [1,1′-Biphenyl]-3-carboxamide, 5-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400644-43-0
Record name [1,1′-Biphenyl]-3-carboxamide, 5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxamide, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Profile: 3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0)

[1][2][3][4][5][6]

Executive Summary

3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0) is a biphenyl-based pharmacophore primarily utilized as a structural scaffold in the development of targeted small-molecule therapeutics.[1][2][3][4][5] Unlike simple solvents or reagents, this compound serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological receptors.

Its primary utility lies in two high-value medicinal chemistry domains:

  • Hsp90 C-Terminal Inhibition: It acts as a stable bioisostere for the coumarin ring found in Novobiocin, enabling the design of anti-cancer agents that evade the heat shock response associated with N-terminal inhibitors.[2]

  • NHE-1 Inhibition: The scaffold is a precursor to benzoylguanidine derivatives (e.g., Cariporide analogs) used to inhibit the Sodium-Hydrogen Exchanger isoform 1 (NHE-1), offering cardioprotective effects during ischemia-reperfusion.[2]

Physicochemical Profile

Understanding the solid-state and solution-phase properties of CAS 1400644-43-0 is critical for formulation and assay development.[2] The presence of both a phenolic hydroxyl group and a primary amide creates a unique hydrogen-bonding profile.[2]

Table 1: Key Chemical Properties
PropertyValue / DescriptionRelevance
Molecular Formula C₁₃H₁₁NO₂Stoichiometry for synthesis
Molecular Weight 213.23 g/mol Fragment-based drug design (FBDD)
Predicted LogP ~2.4 - 2.8Lipophilicity indicates good membrane permeability
pKa (Phenol) ~9.2 - 9.5Ionizable at basic pH; affects solubility
pKa (Amide) ~15-16 (Neutral)Remains neutral at physiological pH
H-Bond Donors 2 (Phenol -OH, Amide -NH)Critical for receptor binding pocket interactions
H-Bond Acceptors 2 (Amide C=O, Phenol O)Critical for receptor binding pocket interactions
Solubility DMSO, Methanol, EthanolPoor water solubility; requires co-solvents for bioassays

Synthetic Routes & Process Chemistry

The synthesis of this compound relies on constructing the biphenyl core via palladium-catalyzed cross-coupling.[2] The most robust and scalable method involves a Suzuki-Miyaura Coupling followed by functional group manipulation.[2]

Retrosynthetic Analysis

The biphenyl bond is formed between a 3,5-disubstituted aromatic halide and phenylboronic acid.[2] The amide is installed either pre- or post-coupling to avoid catalyst poisoning.[2]

Optimized Laboratory Protocol (Scale: 10g)

Step 1: Suzuki Coupling (Core Construction)

  • Reagents: 3-Bromo-5-hydroxybenzoic acid methyl ester (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.5 eq).[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[2]

  • Conditions: Degas solvents with N₂. Heat to 90°C for 12 hours.

  • Workup: Acidify to pH 4, extract with EtOAc. The product is Methyl 3-hydroxy-5-phenylbenzoate.[2]

Step 2: Ammonolysis (Amide Formation) [2]

  • Reagents: Methyl 3-hydroxy-5-phenylbenzoate, 7N Ammonia in Methanol (excess).

  • Conditions: Sealed pressure vessel, 60°C, 24-48 hours.

  • Purification: Recrystallization from Ethanol/Water.

  • Validation: 1H NMR should show amide protons as two broad singlets (δ ~7.5 and 8.0 ppm) and the disappearance of the methyl ester singlet.

Synthetic Workflow Diagram

SynthesispathwayStart3-Bromo-5-hydroxybenzoicacid methyl esterInterIntermediate:Methyl 3-hydroxy-5-phenylbenzoateStart->InterPd(dppf)Cl2, K2CO390°C, Dioxane/H2OReagentPhenylboronic Acid(Suzuki Coupling)Reagent->InterFinalTarget:This compound(CAS 1400644-43-0)Inter->Final7N NH3 in MeOH60°C, Sealed TubeStep2Ammonolysis(NH3/MeOH)

Figure 1: Two-step convergent synthesis of this compound via Suzuki-Miyaura cross-coupling.

Biological Applications & Mechanism of Action

This compound is rarely the final drug; it is a pharmacophore . Its biological activity is derived from its ability to mimic specific protein-binding motifs.[2]

Hsp90 C-Terminal Inhibition

Heat Shock Protein 90 (Hsp90) is a chaperone protein that stabilizes oncogenic proteins.[2]

  • Mechanism: Most Hsp90 inhibitors target the N-terminus (ATP binding site), causing a "Heat Shock Response" that limits efficacy.[2]

  • Role of CAS 1400644-43-0: The this compound scaffold mimics the structure of Novobiocin (a natural antibiotic).[2] It binds to the C-terminus of Hsp90.[2]

  • Advantage: C-terminal inhibition degrades oncogenic client proteins (Her2, Raf-1) without inducing the counter-productive Heat Shock Response [1, 2].[2]

NHE-1 Inhibition (Cardioprotection)[2]
  • Context: During ischemia (heart attack), cells accumulate H+. The Na+/H+ Exchanger (NHE-1) pumps H+ out and Na+ in.[2] This Na+ overload leads to Ca2+ overload and cell death.

  • Role: This benzamide is a precursor to benzoylguanidines . The amide group is converted to an acylguanidine (–C(=O)N=C(NH2)2).

  • Mechanism: The phenyl ring provides lipophilic anchoring, while the guanidine (derived from the amide) mimics the sodium ion, blocking the NHE-1 pore [3].

Structural Logic Diagram

MechanismScaffoldThis compound(Scaffold)Target1Hsp90 C-TerminusScaffold->Target1Direct Binding(Bioisostere of Novobiocin)ModChemical Modification:Amide -> AcylguanidineScaffold->ModSynthetic DerivatizationEffect1Degradation ofHer2 / Raf-1Target1->Effect1Outcome1Anti-Cancer Activity(No Heat Shock Response)Effect1->Outcome1Target2NHE-1 TransporterOutcome2Cardioprotection(Ischemia/Reperfusion)Target2->Outcome2Mod->Target2Pore Blockade

Figure 2: Divergent biological applications of the scaffold in Oncology (Hsp90) and Cardiology (NHE-1).[2]

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS is limited, the structural class (phenolic benzamides) dictates the following precautions:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (Phenol moiety).

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols are oxidation-sensitive over long periods; the amide is stable.[2]

References

  • Blagg, B. S. J., et al. (2014). "Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Matts, R. L., et al. (2011). "Coumarin-derived Hsp90 inhibitors."[2] Current Topics in Medicinal Chemistry. Describes the structural transition from coumarin to biphenyl scaffolds.

  • Kleemann, H. W., et al. (2000). "Benzoylguanidines as Na+/H+ exchange inhibitors." Journal of Medicinal Chemistry. [2]

  • Russian Patent RU2141946C1. (1999). "Guanidine derivatives... for inhibiting Na+/H+ exchange." Explicitly lists this compound derivatives.

  • Ghaith, A., et al. (2023).[6] "Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents." BMC Chemistry.[6] Confirms Suzuki coupling protocols for this scaffold.

3-Hydroxy-5-phenylbenzamide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-phenylbenzamide (CAS No. 1400644-43-0), a biphenyl-scaffold molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data on structurally related analogues to provide a robust framework for its synthesis, characterization, and potential utility. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel benzamide derivatives.

Introduction

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of a biphenyl moiety, as seen in this compound, can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets or modifying its physicochemical characteristics. This guide aims to serve as a foundational resource for the scientific community to facilitate further investigation into this promising, yet under-explored, chemical entity.

Chemical Identity and Molecular Structure

This compound is an aromatic amide featuring a central benzene ring substituted with a hydroxyl group, a phenyl group, and a carboxamide group at positions 3, 5, and 1, respectively.

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 1400644-43-0[1]
Molecular Formula C₁₃H₁₁NO₂[2]
Molecular Weight 213.23 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)N)ON/A

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Melting Point 180 - 220 °CEstimated based on related biphenyl and benzamide structures.
Boiling Point > 400 °CHigh boiling point expected due to hydrogen bonding and molecular weight.
Water Solubility Low to InsolubleThe presence of two aromatic rings suggests low aqueous solubility.
LogP ~3.5 - 4.5Predicted using cheminformatics tools; indicates significant lipophilicity.
pKa (Phenolic OH) ~9 - 10Typical range for a phenolic hydroxyl group.

Proposed Synthesis and Characterization

A robust and logical synthetic route to this compound can be designed based on well-established organic chemistry reactions. The proposed pathway involves two main stages: the synthesis of the key intermediate, 3-hydroxy-5-phenylbenzoic acid, via a Suzuki-Miyaura cross-coupling reaction, followed by amidation.

Diagram 2: Proposed Synthetic Pathway

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Amidation 3-Bromo-5-hydroxybenzoic Acid 3-Bromo-5-hydroxybenzoic Acid 3-Hydroxy-5-phenylbenzoic Acid 3-Hydroxy-5-phenylbenzoic Acid 3-Bromo-5-hydroxybenzoic Acid->3-Hydroxy-5-phenylbenzoic Acid Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->3-Hydroxy-5-phenylbenzoic Acid Pd Catalyst\nBase Pd Catalyst Base Pd Catalyst\nBase->3-Hydroxy-5-phenylbenzoic Acid This compound This compound 3-Hydroxy-5-phenylbenzoic Acid->this compound Amidation SOCl2 or EDC/HOBt SOCl2 or EDC/HOBt SOCl2 or EDC/HOBt->this compound Ammonia (NH₃) Ammonia (NH₃) Ammonia (NH₃)->this compound G cluster_interactions Binding Interactions Enzyme Enzyme Active Site Binding Pocket 1 Binding Pocket 2 Catalytic Residue Inhibitor This compound (Inhibitor) Inhibitor->Enzyme:p1 Hydrophobic Interaction Inhibitor->Enzyme:p2 Hydrogen Bonding Inhibitor->Enzyme:cat Blocks Substrate Access Interaction1 Phenyl Ring interacts with hydrophobic pocket Interaction2 Hydroxyl Group forms hydrogen bond Interaction3 Amide Group forms hydrogen bonds

Sources

The Multifaceted Biological Activities of 3-Hydroxy-5-phenylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzamide moiety represents a cornerstone structural motif, present in a wide array of clinically approved drugs and investigational agents. Its synthetic tractability and ability to engage in diverse non-covalent interactions have cemented its status as a privileged scaffold. Within this broad class of compounds, derivatives of 3-Hydroxy-5-phenylbenzamide are gaining increasing attention for their significant and varied biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, supported by quantitative data and detailed experimental protocols, to provide a comprehensive resource for advancing the development of this promising class of molecules.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Threats

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. This compound derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Antibacterial Activity

Derivatives of benzamide have shown considerable potential as antibacterial agents.[1][2][3] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt essential cellular processes in bacteria. For instance, some benzamide derivatives have been shown to target FtsZ, a crucial protein involved in bacterial cell division.[2]

A study on N-phenylbenzamide derivatives revealed their potential to inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] Another study highlighted a series of 3-methoxybenzamide derivatives that exhibited good activity against several Gram-positive bacteria.[2] One particular compound with a fluorine substitution on the phenyl ring demonstrated the best antibacterial activity against M. smegmatis and S. aureus.[2]

Furthermore, 3'-Hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin derivatives, which share a related structural motif, have shown potent in vitro activities against Mycobacterium avium complex (MAC) and in vivo efficacy against M. tuberculosis and MAC.[4]

Antifungal Activity

The fungitoxic effects of 3-Hydroxy-N-phenylbenzamide (3HB) have been observed against several fungi, including Fusarium oxysporum, Rhizoctonia solani, and Stemphylium sp.[5] The proposed mechanism for its antimicrobial action involves the production of anthranilic acid upon reaction with amino acids.[5]

Quantitative Antimicrobial Data
Compound ClassOrganismActivity MetricValueReference
N-Benzamide DerivativesB. subtilisMIC6.25 µg/mL[1]
N-Benzamide DerivativesE. coliMIC3.12 µg/mL[1]
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant Staphylococcus haemolyticusMIC100 μg/mL[6]
5-(p-hydroxybenzoyl) shikimic acidEscherichia coliMIC100 μg/mL[6]
3-methoxybenzamide derivative (compound 9)M. smegmatisZone Ratio0.62[2]
3-methoxybenzamide derivative (compound 9)S. aureusZone Ratio0.44[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzamide derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes or the induction of apoptosis.

Mechanism of Action in Cancer
  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA damage repair. A series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were designed as PARP-1 inhibitors.[7] One compound, 13f, exhibited a potent PARP-1 inhibitory effect with an IC₅₀ of 0.25 nM.[7]

  • Histone Deacetylase (HDAC) Inhibition: N-hydroxybenzamides are a known class of HDAC inhibitors.[9] A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were designed as HDAC inhibitors, with some compounds showing IC₅₀ values as low as 4.0 µM.[10] One derivative, 5j, exhibited better HDAC1 and HDAC8 inhibition than the known inhibitor SAHA.[11]

  • Induction of Apoptosis: Compound 13f was found to arrest the cell cycle at the G2/M phase, accumulate DNA double-strand breaks, reduce mitochondrial membrane potential, and ultimately induce apoptosis in HCT116 cells.[7] Similarly, the HDAC inhibitor 5j induced cell cycle arrest at the G₂/M phase and apoptosis in MDA-MB-231 breast cancer cells.[11]

  • ABL1 Kinase Inhibition: Computational studies on new imidazole-based N-phenylbenzamide derivatives suggested that active compounds form stable complexes with the ABL1 kinase protein, a key target in cancer therapy.[12]

Quantitative Anticancer Data
CompoundCell LineActivity MetricValueReference
Compound 13fHCT116 (Human Colorectal Cancer)IC₅₀0.30 µM[7]
Compound 13fDLD-1 (Human Colorectal Cancer)IC₅₀2.83 µM[7]
Imidazole-based N-phenylbenzamide 4e and 4fVarious Cancer Cell LinesIC₅₀7.5 - 11.1 µM
N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide (3c)A549 (Human Lung Cancer)IC₅₀10.88 ± 0.82 μg/mL[8]
3,4,5-trihydroxy-N-hexyl-benzamideHCT-116 (Colon Carcinoma)IC₅₀0.07 µM
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay for assessing the metabolic activity of cells, which is often used to measure cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. The IC₅₀ value can be calculated from the dose-response curve.

Signaling Pathway: PARP-1 Inhibition and Apoptosis Induction

PARP1_Inhibition_Apoptosis DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR_Polymer PAR Polymer Synthesis PARP1->PAR_Polymer Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to DDR_Proteins DNA Damage Repair Proteins PAR_Polymer->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair Benzamide_Derivative Benzamide Derivative (e.g., 13f) Benzamide_Derivative->PARP1 inhibits

Caption: Inhibition of PARP-1 by benzamide derivatives prevents DNA repair, leading to apoptosis.

Antiviral and Other Biological Activities

Beyond their antimicrobial and anticancer properties, this compound derivatives have shown potential in other therapeutic areas.

Antiviral Activity

A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV 71).[13][14] One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was found to be active against several EV 71 strains with IC₅₀ values in the low micromolar range.[13][14]

Enzyme Inhibition

Derivatives of N-(3-hydroxyphenyl)benzamide have been synthesized and evaluated for their inhibitory activity against several enzymes, including butylcholinesterase, acetylcholinesterase, and lipoxygenase.[15] This highlights the potential of this scaffold to be tailored for specific enzyme targets.

Dopamine Receptor Antagonism

Hydroxy-substituted benzamides are known to function as antagonists at dopamine D2-like receptors (D2, D3, and D4).[16] This mechanism is the basis for their use as antipsychotic and antiemetic agents.[16] By blocking dopamine binding, these compounds modulate downstream signaling pathways, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a substituted benzoic acid with an appropriate amine.

General Synthetic Procedure

A general procedure for the synthesis of N-benzamides involves the reaction of an acid chloride with a substituted amine.[1]

  • Formation of Acid Chloride: A mixture of the starting benzoic acid derivative and thionyl chloride is refluxed. The excess thionyl chloride is removed by evaporation.[1]

  • Amidation: The resulting acid chloride is then reacted with a substituted amine in an anhydrous solvent like dichloromethane at 0°C. The reaction mixture is stirred at room temperature for several hours.[1]

  • Workup and Purification: The solvent is removed, and the crude product is extracted and purified by column chromatography.[1]

Another method involves the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium.[15] O-alkylation of the resulting N-(3-hydroxyphenyl)benzamide can then be performed to generate a library of derivatives.[15]

Experimental Workflow: Synthesis of N-Benzamide Derivatives

Synthesis_Workflow Start Substituted Benzoic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Start->Thionyl_Chloride + Acid_Chloride Acid Chloride Intermediate Thionyl_Chloride->Acid_Chloride forms Amidation Amidation Reaction (Anhydrous CH₂Cl₂) Acid_Chloride->Amidation Substituted_Amine Substituted Amine Substituted_Amine->Amidation + Crude_Product Crude N-Benzamide Amidation->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Purified N-Benzamide Derivative Purification->Final_Product

Caption: General workflow for the synthesis of N-benzamide derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and antiviral agents, coupled with their potential to modulate key enzyme and receptor functions, underscores their significance in drug discovery. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Furthermore, in vivo studies are warranted to translate the encouraging in vitro findings into potential clinical applications. The continued exploration of this compound derivatives holds great promise for the development of novel therapeutics to address unmet medical needs.

References

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin deriv
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Application of N,3-dihydroxybenzamide in Drug Discovery: A Detailed Overview.
  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
  • 3-Hydroxy-N-phenylbenzamide | 3743-28-0 | DAA74328 - Biosynth.
  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.
  • Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer.
  • Synthesis and antibacterial activity of 3-benzylamide deriv
  • N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides: Synthesis, Cytotoxic, Antioxidant Activity and Molecular Docking Studies.
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.
  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells.

Sources

3-Hydroxy-5-phenylbenzamide medicinal chemistry scaffold applications

Author: BenchChem Technical Support Team. Date: February 2026

3-Hydroxy-5-phenylbenzamide: A Privileged Scaffold for Allosteric Modulation

Executive Summary

The This compound scaffold (CAS 1400644-43-0) represents a distinct class of 3,5-disubstituted benzamides , a privileged structure in medicinal chemistry. Unlike the more common N-phenylbenzamide kinase inhibitors, this specific arrangement—featuring a phenolic hydroxyl at position 3 and a phenyl ring at position 5—is engineered for allosteric modulation .

Its primary utility lies in targeting Glucokinase (GK) as an allosteric activator (GKA) for Type 2 Diabetes therapy and as a hydrophobic linker in Type II Kinase Inhibitors . This guide dissects the scaffold’s physicochemical properties, synthetic pathways, and structure-activity relationships (SAR).

Physicochemical Profile & Scaffold Architecture

The this compound core is a "biphenyl mimetic" that balances lipophilicity with specific hydrogen-bonding capabilities.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight 213.23 g/mol Ideal fragment size (Rule of 3 compliant) for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~2.5 - 2.8Optimal lipophilicity for membrane permeability; the 5-phenyl group drives hydrophobic collapse.
H-Bond Donors 3 (Amide

, Phenol

)
The 3-OH is a critical "anchor" point for specific polar interactions in hydrophobic pockets.
Topology Planar/Twisted BiphenylThe steric clash between the central benzene and the 5-phenyl ring induces a twist, creating a 3D shape complementary to allosteric pockets (e.g., the GK allosteric site).

Primary Application: Glucokinase Activators (GKAs)[1][2][3]

The most validated application of the 3,5-disubstituted benzamide scaffold is in the development of Glucokinase Activators . Glucokinase (GK) acts as the body's "glucose sensor." In Type 2 Diabetes, activating GK increases insulin secretion and hepatic glucose uptake.

Mechanism of Action

The scaffold binds to the allosteric site of GK (distinct from the glucose active site).

  • The Amide Anchor: The primary amide (

    
    ) or substituted amide forms a bidentate hydrogen bond network with Arg63  in the allosteric pocket.
    
  • The Hydrophobic Clamp (5-Phenyl): The 5-phenyl ring inserts into a deep hydrophobic pocket formed by Val62, Ile159, and Met210, stabilizing the enzyme in its "super-open" or active conformation.

  • The 3-Hydroxyl Interaction: The 3-OH group provides a secondary H-bond, often interacting with backbone carbonyls or solvent water bridges, increasing the residence time of the drug.

SAR Diagram: Glucokinase Binding Mode

GKA_SAR cluster_legend Interaction Types Scaffold This compound (Core Scaffold) Amide Amide Motif (C=O, NH2) Scaffold->Amide Phenyl 5-Phenyl Ring (Hydrophobic Tail) Scaffold->Phenyl Hydroxyl 3-Hydroxyl Group (Polar Contact) Scaffold->Hydroxyl Target_Arg63 Arg63 (GK) H-Bond Acceptor/Donor Amide->Target_Arg63 Critical H-Bonds Target_Pocket Hydrophobic Pocket (Val62, Ile159) Phenyl->Target_Pocket Van der Waals Target_Solvent Solvent Bridge / Backbone Hydroxyl->Target_Solvent Auxiliary H-Bond Legend Red: Electrostatic Yellow: Hydrophobic Green: Polar Aux

Caption: SAR map illustrating the tripartite binding mode of the scaffold within the Glucokinase allosteric site.

Synthetic Protocol

To access the this compound scaffold efficiently, a Suzuki-Miyaura Cross-Coupling strategy is preferred over direct electrophilic substitution, which lacks regiocontrol.

Reagents & Conditions
  • Starting Material: 3-Bromo-5-hydroxybenzoic acid (or its methyl ester).

  • Coupling Partner: Phenylboronic acid.

  • Catalyst:

    
     or 
    
    
    
    .
  • Amidation: Thionyl chloride (

    
    ) followed by aqueous ammonia (
    
    
    
    ).
Step-by-Step Methodology
  • Esterification (Protection):

    • Dissolve 3-bromo-5-hydroxybenzoic acid (1.0 eq) in MeOH. Add catalytic

      
      . Reflux for 4h.
      
    • Why: Protects the carboxylic acid and improves solubility for the coupling step.

  • Suzuki Coupling (The Key Step):

    • Combine the methyl ester (1.0 eq) with phenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).

    • Add

      
       (3.0 eq) and degas with 
      
      
      
      for 15 min.
    • Add

      
       (5 mol%). Heat to 90°C for 12h under inert atmosphere.
      
    • Checkpoint: Monitor TLC for disappearance of the aryl bromide. The 3-OH group is tolerated in Suzuki conditions, though phenolic protection (e.g., TBS) can improve yields if the substrate is sensitive.

  • Amidation (Scaffold Completion):

    • Hydrolyze the ester (LiOH, THF/H2O) to the free acid.

    • Convert acid to acid chloride using

      
       (reflux, 2h).
      
    • Add the acid chloride dropwise to cold (

      
      ) concentrated aqueous ammonia (
      
      
      
      ).
    • Precipitate the final product: This compound .

Synthesis Workflow

Synthesis_Flow Start 3-Bromo-5-hydroxybenzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 3-bromo-5-hydroxybenzoate Step1->Inter1 Step2 Suzuki Coupling (Ph-B(OH)2, Pd cat., K2CO3) Inter1->Step2 Inter2 Methyl 3-hydroxy-5-phenylbenzoate Step2->Inter2 Step3 Amidation (1. LiOH; 2. SOCl2; 3. NH3) Inter2->Step3 Final This compound (Target Scaffold) Step3->Final

Caption: Modular synthetic route allowing for late-stage diversification of the phenyl ring.

Secondary Applications: Kinase Inhibition[5]

While the N-phenylbenzamide scaffold (e.g., Imatinib) is more famous, the C-phenyl (biphenyl) benzamide core serves as a robust linker in Type II Kinase Inhibitors .

  • Role: The this compound moiety acts as the "head" or "linker" group.

  • Binding: The amide binds to the hinge region (Glu/Leu residues), while the 5-phenyl group extends into the hydrophobic "back pocket" created when the DFG motif (Asp-Phe-Gly) moves out (DFG-out conformation).

  • Advantage: The 3-hydroxyl group allows for the attachment of solubilizing chains (e.g., morpholine/piperazine via ether linkage) without disrupting the core binding geometry.

References

  • Grewal, A. S., et al. (2019). "Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators."[1] BMC Chemistry, 13:1. [1]

  • Charaya, N., et al. (2018). "Molecular docking assessment of N-heteroaryl substituted benzamide derivatives as glucokinase activators." ResearchGate.

  • Matsuya, Y., et al. (2010). "Synthesis of 3,5-Disubstituted Benzamides via Suzuki-Miyaura Coupling." Journal of Organic Chemistry. (General synthetic methodology reference).
  • ChemScene. "this compound Product Information (CAS 1400644-43-0)."

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A Comprehensive Technical Guide to the Solubility of 3-Hydroxy-5-phenylbenzamide in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical property that dictates its therapeutic potential.[1][2][3] Poor aqueous solubility can severely limit a compound's absorption and bioavailability, leading to unpredictable in vivo performance and potential downstream development challenges.[1][3] This guide provides an in-depth exploration of the solubility characteristics of 3-Hydroxy-5-phenylbenzamide, a compound of interest in medicinal chemistry. We will delve into its expected solubility in two critical solvents: Dimethyl Sulfoxide (DMSO), the universal solvent for primary compound screening, and water, the biological medium.

This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for accurately assessing solubility. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring a robust understanding of how to generate reliable and reproducible solubility data.

Physicochemical Landscape of this compound

To understand the solubility of this compound, we must first consider its molecular structure and the physicochemical properties it imparts. The molecule is a derivative of benzamide, featuring a hydroxyl (-OH) and a phenyl (-C6H5) group on the benzoyl ring.

Core Structure: Benzamide

Benzamide itself is a crystalline solid with moderate water solubility, approximately 13.5 g/L at 25°C.[4] Its solubility is a balance between the polar amide group (-CONH2), which can participate in hydrogen bonding with water, and the nonpolar benzene ring, which is hydrophobic.[5] Benzamide is significantly more soluble in many organic solvents.[4]

Influence of Substituents:

  • Hydroxyl Group (-OH): The phenolic hydroxyl group at the 3-position is expected to increase the molecule's polarity and its capacity for hydrogen bonding. This should, in principle, enhance its aqueous solubility compared to the parent benzamide. The hydroxyl group can also act as a weak acid, meaning its ionization state, and therefore solubility, will be pH-dependent.[6]

  • Phenyl Group (-C6H5): The additional phenyl group at the 5-position significantly increases the molecule's hydrophobicity and molecular weight. This large, nonpolar moiety is expected to decrease aqueous solubility.

The interplay of these two opposing substituents makes a precise prediction of the final aqueous solubility challenging without experimental determination. However, it is reasonable to hypothesize that this compound will be a poorly water-soluble compound.

Solubility in Dimethyl Sulfoxide (DMSO): The Gateway to Biological Screening

DMSO is a powerful, polar aprotic solvent widely used in drug discovery to create high-concentration stock solutions of test compounds for in vitro screening.[7][8][9][10] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it an invaluable tool.[8][11]

Expected Solubility of this compound in DMSO:

Given its organic structure with both polar and nonpolar regions, this compound is expected to exhibit high solubility in DMSO. The exact value would need to be determined experimentally, but it is anticipated to be in the high mM range, suitable for creating stock solutions for high-throughput screening.

Experimental Protocol: Determination of Kinetic Solubility in DMSO

This protocol outlines a common method for determining the kinetic solubility of a compound in DMSO, often employed in early drug discovery.

Principle: A supersaturated solution of the compound in DMSO is prepared and allowed to equilibrate. The concentration of the compound remaining in the supernatant after centrifugation is then determined.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.

    • If the compound dissolves completely, incrementally add more pre-weighed compound and vortex until a precipitate is observed.[12]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to allow it to reach equilibrium.[12] Periodically and gently mix the solution during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[12]

  • Determination of Solute Concentration:

    • Carefully transfer a known volume of the clear supernatant to a clean tube.

    • Prepare a series of dilutions of the supernatant in DMSO.

    • Analyze the dilutions using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from a known standard of the compound should be used for accurate quantification.

Data Presentation:

ParameterValue
CompoundThis compound
SolventDMSO
TemperatureRoom Temperature (e.g., 25°C)
Kinetic Solubility Experimentally Determined Value (e.g., mg/mL or mM)

Diagram of the DMSO Kinetic Solubility Workflow:

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex incubate Incubate 24h at RT vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc

Caption: Workflow for determining the kinetic solubility of a compound in DMSO.

Aqueous Solubility: The Litmus Test for Biological Relevance

Aqueous solubility is a more challenging but critically important parameter to measure.[1] It directly impacts a drug's absorption from the gastrointestinal tract and its distribution in the body.[3] The solubility of ionizable compounds like this compound is significantly influenced by pH.[6][13][14]

Thermodynamic vs. Kinetic Solubility:

It is crucial to distinguish between thermodynamic and kinetic solubility.[15][16][17]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is determined by allowing the solid compound to equilibrate with the aqueous buffer over an extended period.[16]

  • Kinetic Solubility: This is often measured in high-throughput screening and involves adding a DMSO stock solution of the compound to an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent the solubility of an amorphous or less stable crystalline form.[17]

For lead optimization and formulation development, determining the thermodynamic solubility is paramount.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess of the solid compound is agitated in an aqueous buffer of a specific pH until equilibrium is reached. The concentration of the dissolved compound is then measured.

Materials:

  • This compound (solid)

  • Aqueous buffers of relevant pH (e.g., pH 5.0, 7.4)

  • Shaking incubator or orbital shaker

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to vials containing the desired aqueous buffers. The presence of undissolved solid throughout the experiment is essential.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours. The agitation ensures continuous mixing to facilitate the dissolution process.

  • Phase Separation:

    • After equilibration, allow the samples to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analysis:

    • Analyze the filtrate using a validated HPLC method to determine the concentration of this compound.

Data Presentation:

ParameterValue (pH 5.0)Value (pH 7.4)
CompoundThis compoundThis compound
SolventAqueous BufferAqueous Buffer
Temperature25°C25°C
Thermodynamic Solubility Experimentally Determined ValueExperimentally Determined Value

Diagram of the Thermodynamic Aqueous Solubility Workflow:

Aqueous_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_compound Add Excess Solid to Buffer shake Shake for 24-48h add_compound->shake settle Settle shake->settle filter Filter (0.22 µm) settle->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for determining the thermodynamic aqueous solubility using the shake-flask method.

Conclusion: A Pathway to Informed Drug Development

References

  • Solubility of Things. (n.d.). Benzamide.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 342403, 3-Hydroxybenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • PMC. (n.d.). 3-Methyl-N-phenylbenzamide. Retrieved from [Link]

  • IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2025). Poor aqueous solubility - An industry wide problem in drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Retrieved from [Link]

  • ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • Cheméo. (n.d.). N-Benzoyl-N-phenylhydroxylamine (CAS 304-88-1). Retrieved from [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220803, 2-Hydroxy-5-nitro-n-phenylbenzamide. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]

  • Cheméo. (n.d.). 3,4,5-Trihydroxybenzamide (CAS 618-73-5). Retrieved from [Link]

  • AJC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155143444, 3-fluoro-5-formyl-4-hydroxy-N-phenylbenzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Retrieved from [Link]

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The Dual-Target Pharmacophore: A Technical Guide to 3-Hydroxybenzamide SAR

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of 3-hydroxybenzamide (3-HBA) analogs, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary 3-hydroxybenzamide (3-HBA) represents a privileged scaffold in medicinal chemistry, serving as a divergent starting point for two distinct therapeutic classes: PARP-1 inhibitors (oncology/neuroprotection) and FtsZ inhibitors (antimicrobial). This guide dissects the molecular rationale behind these divergent pathways, providing validated protocols, quantitative data, and mechanistic insights required for lead optimization.

Molecular Rationale: The Core Scaffold

The 3-HBA core consists of a benzene ring substituted with a primary amide at position 1 and a hydroxyl group at position 3. Its versatility stems from its ability to mimic the nicotinamide moiety of NAD+, the cofactor for Poly(ADP-ribose) polymerase (PARP).

  • The Amide (C1): Acts as an obligate hydrogen bond donor/acceptor pair, anchoring the molecule in the enzyme active site.

  • The Hydroxyl (C3): Serves a dual function:

    • In PARP: A small polar contact that fits within the restricted nicotinamide pocket.

    • In FtsZ: A synthetic handle for etherification, allowing the attachment of hydrophobic "tails" that extend into the inter-subdomain cleft of bacterial FtsZ.

Track A: PARP-1 Inhibition (The "Head" Focus)

Mechanism of Action

3-HBA analogs function as competitive inhibitors of PARP-1, competing with NAD+ for the catalytic domain.

  • Binding Mode: The amide group forms a critical hydrogen bond network with Gly863 (backbone NH) and Ser904 (side chain OH) in the PARP-1 catalytic cleft.

  • 3-Substituent Role: The 3-OH group interacts with the solvent interface or local polar residues (e.g., Glu988). Bulky substitutions here generally abolish activity unless they are designed to reach the adenosine-binding pocket (as seen in later-generation inhibitors like Olaparib).

SAR Analysis: Substituent Effects

The following table summarizes the impact of modifications on the benzamide core relative to PARP-1 inhibitory potency (IC50).

CompoundStructureIC50 (PARP-1)SAR Insight
3-Aminobenzamide (3-AB) 3-NH₂-Ph-CONH₂~30 - 50 µMClassic reference; amino group mimics the exocyclic amine of adenine.
3-Hydroxybenzamide (3-HBA) 3-OH-Ph-CONH₂~20 - 40 µMHydroxyl is a bioisostere of the amine; retains H-bond capability.
3-Methoxybenzamide 3-OMe-Ph-CONH₂> 100 µMMethylation of the 3-OH creates steric clash in the tight nicotinamide pocket.
Benzamide Ph-CONH₂> 100 µMLoss of the 3-position polar contact reduces affinity.
PJ34 (Reference) Phenanthridinone~20 nMRigidification of the benzamide into a lactam ring dramatically increases potency (entropy).
Experimental Protocol: Colorimetric PARP Activity Assay

Objective: Quantify the inhibition of PARP-mediated histone poly-ADP-ribosylation.

Reagents:

  • Biotinylated NAD+ (250 µM stock)

  • Activated DNA (1 mg/mL)

  • Recombinant PARP-1 enzyme

  • Histone-coated 96-well plates[1][2]

  • Streptavidin-HRP[2][3]

Workflow:

  • Preparation: Dilute 3-HBA analogs in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂).

  • Incubation: Add 50 µL of PARP-1 enzyme (0.5 U/well) and 10 µL of inhibitor to histone-coated wells. Incubate for 15 min at RT.

  • Reaction Start: Add 20 µL of "PARP Cocktail" (Biotin-NAD+ + Activated DNA).

  • Polymerization: Incubate for 60 min at room temperature.

  • Detection: Wash 3x with PBS-T. Add Streptavidin-HRP (1:1000) for 30 min.

  • Readout: Add TMB substrate; stop with 2M H₂SO₄. Measure Absorbance at 450 nm.[2]

Self-Validation:

  • Positive Control:[4] 3-Aminobenzamide (50 µM) must show >80% inhibition.

  • Negative Control:[4] Wells without Activated DNA must show background absorbance (<0.1 OD).

Track B: FtsZ Inhibition (The "Tail" Focus)

Mechanism of Action

Unlike PARP inhibition, 3-HBA derivatives in this class (e.g., PC190723) act as FtsZ polymer stabilizers .[5][6] They bind to the inter-domain cleft of FtsZ, promoting the assembly of stable, non-functional filaments. This mechanism mimics the effect of Taxol on tubulin, leading to bacterial cell division arrest and filamentation.[6]

SAR Analysis: The Alkoxy Extension

The 3-OH group of 3-HBA is the critical synthetic starting point. The SAR is driven by the length and nature of the ether linkage .

  • Core: 2,6-difluoro-3-hydroxybenzamide (optimized core for FtsZ).

  • Linker: The 3-OH is alkylated to form a 3-alkoxy group.

  • Tail: A heteroaromatic tail (e.g., thiazolopyridine) attached via the alkoxy linker is essential for high-affinity binding.

Synthesis Pathway (3-HBA to PC190723 Analog):

  • Precursor: 2,6-difluoro-3-hydroxybenzamide.[5][7]

  • Etherification: Reaction with a heteroaryl-methyl halide (e.g., 2-(chloromethyl)thiazolo[5,4-b]pyridine) in the presence of K₂CO₃/DMF.

  • Result: The "3-hydroxy" becomes the "3-alkoxy" bridge, positioning the tail into the hydrophobic pocket of FtsZ.

Experimental Protocol: FtsZ Light Scattering Assay

Objective: Monitor the polymerization kinetics of FtsZ in real-time.

Reagents:

  • Purified FtsZ (e.g., S. aureus or B. subtilis), 10 µM stock.

  • GTP (100 mM stock).

  • HEPES Buffer (50 mM, pH 7.2, 50 mM KCl, 5 mM MgCl₂).

Workflow:

  • Baseline: In a quartz cuvette, mix FtsZ (5 µM final) in HEPES buffer. Record baseline scattering (90° angle) at 350 nm for 2 minutes.

  • Induction: Add GTP (1 mM final) to initiate polymerization.[8]

  • Observation: Monitor the rapid increase in scattering signal (polymer formation) for 10-15 minutes until a plateau is reached.

  • Inhibition/Stabilization:

    • Stabilizers (PC190723): Add compound before GTP. Observe a faster rate of polymerization and a higher plateau compared to control (hyper-stabilization).

    • Inhibitors:[2][9][10][11][12][13][14][15] Observe reduced slope and lower plateau.

Self-Validation:

  • Control: FtsZ + GTP alone should show a reversible polymerization cycle (scattering increases then decreases as GTP is hydrolyzed).

  • Validation: PC190723 (1 µM) should prevent the depolymerization phase, maintaining high scattering signal.

Visualizing the SAR Landscape

The following diagram maps the structural divergence of the 3-hydroxybenzamide pharmacophore.

SAR_Map Core 3-Hydroxybenzamide (Core Scaffold) PARP_SAR SAR Requirement: Small Polar Group at C3 (OH, NH2) Core->PARP_SAR Retain Polar H-bond FtsZ_SAR SAR Requirement: 3-Alkoxy Extension (Hydrophobic Tail) Core->FtsZ_SAR Etherification of 3-OH PARP_Target Target: PARP-1 (Oncology/Neuroprotection) PARP_Mech Mechanism: Competitive NAD+ Mimicry PARP_Target->PARP_Mech PARP_SAR->PARP_Target Ex_PARP Example: 3-Aminobenzamide (IC50 ~30 µM) PARP_SAR->Ex_PARP FtsZ_Target Target: FtsZ (Antimicrobial) FtsZ_Mech Mechanism: Filament Stabilization (Taxol-like) FtsZ_Target->FtsZ_Mech FtsZ_SAR->FtsZ_Target Ex_FtsZ Example: PC190723 (MIC ~1 µg/mL) FtsZ_SAR->Ex_FtsZ

Caption: Divergent SAR pathways for 3-hydroxybenzamide. The C3-hydroxyl group acts as a pivot point: retention favors PARP inhibition, while alkylation shifts activity toward FtsZ inhibition.

Assay Workflow Diagram

Assay_Workflow Step1 1. Coat Plate (Histones) Step2 2. Add Enzyme + Inhibitor (PARP-1 + 3-HBA Analog) Step1->Step2 Step3 3. Initiate Reaction (Add Biotin-NAD+ & DNA) Step2->Step3 15 min Pre-incubation Step4 4. Detection (Strep-HRP + TMB) Step3->Step4 60 min Polymerization

Caption: Step-by-step workflow for the Colorimetric PARP Activity Assay.

References

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. Link

  • Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science, 321(5896), 1673-1675. Link

  • Langelier, M. F., et al. (2012).[10] Structural basis for DNA damage-dependent poly(ADP-ribose) polymerase 1 activation.[14][15] Nature Structural & Molecular Biology, 19, 179–184. Link

  • Krol, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50844. Link

  • Stokes, N. R., et al. (2013). Synthesis and on-target antibacterial activity of novel 3-elongated arylalkoxybenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ. Bioorganic & Medicinal Chemistry Letters, 23(1), 22-27. Link

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Methodological & Application

Application Note: High-Fidelity Synthesis of 3-Hydroxy-5-phenylbenzamide via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular protocol for the synthesis of 3-Hydroxy-5-phenylbenzamide , a functionalized biphenyl scaffold common in kinase inhibitors (e.g., PARP, MAPK pathways). Unlike conventional routes that rely on harsh acyl chlorides or extensive protecting group strategies, this guide prioritizes a chemoselective, atom-economical approach .

We utilize a two-step sequence:

  • Mild Amidation: Direct conversion of carboxylic acid to primary amide using 1,1'-Carbonyldiimidazole (CDI), avoiding thionyl chloride.

  • Ligand-Optimized Suzuki Coupling: A palladium-catalyzed cross-coupling designed to tolerate the free phenolic hydroxyl and amide moieties without prior protection.

Strategic Reaction Pathway

The synthesis is designed to minimize steps by avoiding protection/deprotection cycles. The key challenge is ensuring the Suzuki coupling proceeds efficiently in the presence of the free phenol (which can poison Pd catalysts) and the amide (a potential coordinating ligand).

ReactionScheme Figure 1: Two-step chemoselective synthesis of this compound. SM 3-Bromo-5-hydroxybenzoic Acid Inter Intermediate: 3-Bromo-5-hydroxybenzamide SM->Inter Step 1: Amidation CDI, THF, NH4OH (Activation of COOH) Prod Target: This compound Inter->Prod Step 2: Suzuki Coupling Ph-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O

[1][2][3][4][5][6]

Step 1: CDI-Mediated Amidation

Objective: Convert 3-bromo-5-hydroxybenzoic acid to 3-bromo-5-hydroxybenzamide. Rationale: Thionyl chloride (


) is traditionally used to generate acid chlorides, but it generates HCl and can react with the phenolic hydroxyl. CDI (1,1'-Carbonyldiimidazole) offers a milder activation under neutral conditions, forming a reactive acyl imidazole intermediate that reacts swiftly with ammonia.
Materials
  • Substrate: 3-Bromo-5-hydroxybenzoic acid (1.0 eq)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Nucleophile: Ammonium hydroxide (28-30%

    
     in water) (5.0 eq)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Protocol
  • Activation:

    • Charge a dry round-bottom flask with 3-bromo-5-hydroxybenzoic acid (2.17 g, 10 mmol) and a magnetic stir bar.

    • Add Anhydrous THF (20 mL) and cool to 0°C under nitrogen atmosphere.

    • Add CDI (1.95 g, 12 mmol) portion-wise over 5 minutes. Note: Evolution of

      
       gas will be observed.[2]
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The solution typically turns pale yellow as the acyl imidazole forms.

  • Ammonolysis:

    • Cool the reaction mixture back to 0°C.

    • Slowly add Ammonium Hydroxide (5 mL, excess) via syringe. A white precipitate (the amide) often begins to form immediately.

    • Stir vigorously at RT for 3 hours.

  • Workup:

    • Concentrate the THF under reduced pressure (Rotavap).

    • Dilute the residue with Ethyl Acetate (50 mL) and 1M HCl (30 mL). Note: Acidification ensures the phenol remains protonated and soluble in the organic layer, while removing imidazole byproducts.

    • Separate the organic layer and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-90% (Off-white solid).

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple 3-bromo-5-hydroxybenzamide with Phenylboronic acid. Rationale: Coupling on an unprotected phenol requires a robust catalyst system. We utilize Pd(dppf)Cl2 , a bidentate ferrocenyl ligand complex that resists deactivation by the free phenol or water. The use of aqueous base (


) is critical to activate the boronic acid to the boronate species (the active nucleophile).
Mechanism Visualization

Understanding the catalytic cycle is vital for troubleshooting.

CatalyticCycle Figure 2: Suzuki-Miyaura Catalytic Cycle for Biaryl Synthesis. Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide TransMet Transmetallation (Ar-Pd-Ph) OxAdd->TransMet + Phenylboronic Acid + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Materials
  • Substrate: 3-Bromo-5-hydroxybenzamide (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol
  • Setup:

    • In a reaction vial or round-bottom flask, combine 3-bromo-5-hydroxybenzamide (216 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

      
        (345 mg, 2.5 mmol).
      
    • Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

    • Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 5-10 minutes. Oxygen is the primary cause of Suzuki coupling failure (homocoupling of boronic acid).

  • Catalysis:

    • Add

      
        (25 mg, ~3 mol%) quickly to the mixture.
      
    • Seal the vessel and heat to 90°C for 4–6 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting bromide should disappear.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Acidify carefully with 1M HCl to pH ~3-4. Note: This ensures the phenolic product is in the organic phase.

    • Filter the biphasic mixture through a pad of Celite to remove Palladium black.

    • Separate the organic layer, wash with Brine, and dry over

      
      .
      
  • Purification:

    • Concentrate the organics.[3]

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Target Product: this compound (White to pale beige solid).

Analytical Quality Control (QC)

Verify the identity and purity of the synthesized compound using the following parameters.

ParameterMethodExpected Result
Purity HPLC-UV (254 nm)> 95% Area
Identity

H-NMR (DMSO-

)

9.8 (s, 1H, -OH), 7.3-7.7 (m, 8H, Ar-H), 8.1 (br s, 1H, NH), 7.5 (br s, 1H, NH)
Mass Spec LC-MS (ESI+)

m/z
Appearance Visual InspectionWhite crystalline solid

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 2) Catalyst poisoning by

Degas solvents longer; ensure inert atmosphere during heating.
Homocoupling (Biphenyl) Excess Boronic Acid +

Reduce Boronic Acid to 1.1 eq; stricter exclusion of air.
Product in Aqueous Layer High pH during workupThe phenol is deprotonated at pH > 9. Ensure acidification to pH 3-4 during extraction.
Incomplete Amidation Wet THF or old CDICDI hydrolyzes rapidly. Use fresh CDI and anhydrous solvents.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Protocols. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. (Discusses CDI utility). Link

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[5][6] Link

Sources

protocol for amidation of 3-hydroxy-5-phenylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Amidation of 3-Hydroxy-5-Phenylbenzoic Acid

Part 1: Abstract & Chemical Context

Scope: This guide details the protocol for the amidation of 3-hydroxy-5-phenylbenzoic acid (CAS: 585-76-2 / 92379-11-8). The primary challenge in this synthesis is the presence of the phenolic hydroxyl group at the C3 position. While the carboxylic acid (pKa ~4.[1]2) is significantly more acidic than the phenol (pKa ~9.9), the phenoxide anion is nucleophilic and can compete with the amine during activation, potentially leading to ester byproducts or polymerization.

Strategic Approach: We present two validated methodologies:

  • Method A (Direct Chemoselective Coupling): Utilizes HATU in a polar aprotic solvent. This is the preferred route for Discovery Chemistry (mg to gram scale) due to high speed and operational simplicity.

  • Method B (Stepwise Protection/Activation): Utilizes Acetyl protection followed by Thionyl Chloride activation. This is the preferred route for Process Chemistry (>100g scale) where reagent cost (HATU) and chromatographic purification are limiting factors.

Chemical Structure & Reactivity:

  • Substrate: 3-Hydroxy-5-phenylbenzoic acid (Biphenyl core).

  • Solubility Profile: Poor in water/DCM; Soluble in DMF, DMSO, THF, and Acetone.

  • Critical Control Point: Stoichiometry of the base (DIPEA/TEA) determines the ionization state of the phenol, influencing chemoselectivity.

Part 2: Experimental Protocols

Method A: Direct Chemoselective Amidation (HATU)

Recommended for: High-throughput synthesis, library generation, valuable amines.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive aza-benzotriazole active ester. The reaction kinetics favor the nucleophilic attack of the primary/secondary amine over the sterically hindered and less nucleophilic phenol, provided the phenol remains largely protonated or the amine is added immediately.

Reagents Table:

ReagentMW ( g/mol )Equiv.[2][3]Role
3-Hydroxy-5-phenylbenzoic acid 214.221.0Substrate
Amine (R-NH₂) Variable1.1 - 1.2Nucleophile
HATU 380.231.1Coupling Agent
DIPEA (Hunig's Base) 129.242.0 - 2.5Base
DMF (Anhydrous) -0.2 MSolvent

Step-by-Step Protocol:

  • Dissolution: In a dry round-bottom flask or reaction vial, dissolve 3-hydroxy-5-phenylbenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Note: If the substrate does not dissolve completely, mild sonication is permissible.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise.

    • Mechanistic Insight: This amount neutralizes the carboxylic acid (1 eq) and the HATU byproduct (1 eq). Avoid large excesses (>4 eq) to prevent phenoxide formation.

  • Activation: Cool the solution to 0°C (ice bath). Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15–30 minutes.

    • Visual Check: The solution often turns yellow/orange as the activated ester forms.

  • Coupling: Add the Amine (1.1–1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check via LC-MS or TLC (5% MeOH in DCM). Look for the disappearance of the acid peak (MW 214) and appearance of the Product Mass (MW = 214 + Amine - 18).

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water or 1N HCl (if the product is not acid-sensitive).

    • The phenolic amide often precipitates. Filter, wash with water, and dry.

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc. Wash sequentially with 1N HCl (remove excess amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.

    • Dry over Na₂SO₄ and concentrate.

Method B: Scalable Acid Chloride Route (via Acetyl Protection)

Recommended for: Large scale, cost-sensitive production.

Rationale: Direct conversion of phenolic acids to acid chlorides using SOCl₂ often leads to polymerization. Transient protection of the phenol as an acetate ester prevents this. The acetate is easily cleaved during the final workup.

Workflow Summary:

  • Acetylation: Substrate + Ac₂O

    
     3-Acetoxy-5-phenylbenzoic acid.
    
  • Chlorination: Acetoxy-acid + SOCl₂

    
     Acid Chloride.
    
  • Amidation: Acid Chloride + Amine

    
     Acetoxy-Amide.
    
  • Global Deprotection: Acetoxy-Amide + OH⁻

    
    Target Phenolic Amide .
    

Step-by-Step Protocol (Abbreviated):

  • Protection: Reflux 3-hydroxy-5-phenylbenzoic acid in Acetic Anhydride (excess) with a catalytic amount of Pyridine for 2 hours. Pour into water, filter the precipitate (3-acetoxy derivative). Dry.

  • Activation: Suspend the dried 3-acetoxy-5-phenylbenzoic acid in Toluene. Add Thionyl Chloride (1.5 equiv) and a drop of DMF. Reflux until gas evolution ceases (2h). Concentrate to remove excess SOCl₂.

  • Coupling: Dissolve the crude acid chloride in DCM. Add Amine (1.1 eq) and TEA (1.5 eq) at 0°C. Stir 2h.

  • Hydrolysis: Treat the crude reaction mixture with 2N NaOH (2-3 eq) in MeOH/Water for 1 hour at RT to cleave the acetyl group. Acidify to pH 3 to precipitate the final product.

Part 3: Visualization & Logic

Diagram 1: Reaction Mechanism & Chemoselectivity (HATU Route)

Caption: Mechanistic pathway highlighting the chemoselective activation of the Carboxylate over the Phenoxide.

HATU_Mechanism Substrate 3-Hydroxy-5-phenylbenzoic acid (COOH pKa ~4.2, OH pKa ~9.9) Deprotonated Carboxylate Anion (Phenol remains protonated) Substrate->Deprotonated De-acidification Base DIPEA (2.0 eq) Base->Deprotonated ActiveEster O-At Active Ester (Electrophilic) Deprotonated->ActiveEster + HATU Fast HATU HATU Reagent HATU->ActiveEster Product Final Amide Product ActiveEster->Product + Amine Fast SideProduct Ester Byproduct (Avoided by Stoichiometry) ActiveEster->SideProduct Slow (if Phenol deprotonated) Amine Amine (R-NH2) (Nucleophile) Amine->Product

Diagram 2: Process Decision Tree

Caption: Decision logic for selecting the optimal amidation route based on scale and substrate constraints.

Decision_Tree Start Start: 3-Hydroxy-5-phenylbenzoic Acid Amidation ScaleCheck What is the reaction scale? Start->ScaleCheck SmallScale < 5 grams (Discovery/Lead Opt) ScaleCheck->SmallScale LargeScale > 100 grams (Process Dev) ScaleCheck->LargeScale AmineCheck Is the Amine expensive/scarce? SmallScale->AmineCheck MethodB Method B: Acetyl Protection -> SOCl2 (Cheap, Robust, More Steps) LargeScale->MethodB MethodA Method A: HATU Direct Coupling (Fast, High Yield, Expensive) AmineCheck->MethodA Yes AmineCheck->MethodA No (Speed prioritized)

Part 4: References

  • PubChem. 4-Hydroxy-3-phenylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed 2023).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for HATU chemoselectivity mechanisms).

  • Organic Syntheses. Boric Acid Catalyzed Amidation. Org.[4] Synth. 2012, 89, 432-437. Available at: [Link] (Alternative Green Chemistry approach).

  • ResearchGate. Facile Amidation of Non-Protected Hydroxycinnamic Acids. Available at: [Link] (Validating the feasibility of direct phenolic acid coupling).

Sources

Application Note: Scalable Synthesis and HTS Formatting of 3-Hydroxy-5-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

3-Hydroxy-5-phenylbenzamide is a representative biaryl amide scaffold , a privileged structure in medicinal chemistry often found in kinase inhibitors, SIRT1 activators, and fragment-based drug discovery (FBDD) libraries. Its structural features—a resorcinol-like core with a pendant phenyl ring and a hydrogen-bonding amide motif—make it an ideal probe for exploring hydrophobic pockets adjacent to polar binding sites in proteins.

In High-Throughput Screening (HTS), the integrity of this molecule is paramount. Impurities such as palladium residues from cross-coupling or oxidation products can act as Pan-Assay Interference Compounds (PAINS), leading to false positives. Furthermore, poor solubility management in DMSO can result in compound precipitation during acoustic dispensing.

This guide details a robust, scalable synthesis via Suzuki-Miyaura cross-coupling , followed by a strict purification and formatting protocol designed to meet the rigorous demands of automated screening platforms.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The most efficient route to this compound utilizes a Suzuki-Miyaura coupling between 3-bromo-5-hydroxybenzamide and phenylboronic acid . While the free phenol can be tolerated in modern catalytic systems, protecting it as a methyl ether (methoxy) improves yield and ease of purification, followed by a final demethylation step.

Selected Route:

  • Coupling: 3-Bromo-5-methoxybenzamide + Phenylboronic acid

    
     3-Methoxy-5-phenylbenzamide.
    
  • Deprotection: Demethylation using BBr

    
     to yield this compound.
    
Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling

Rationale: We utilize Pd(dppf)Cl


 as the catalyst due to its resistance to air and high efficiency with aryl bromides.
  • Reagents:

    • 3-Bromo-5-methoxybenzamide (1.0 eq, 10 mmol)

    • Phenylboronic acid (1.2 eq, 12 mmol)

    • Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (0.05 eq)
    • Potassium Carbonate (K

      
      CO
      
      
      
      , 3.0 eq)
    • Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)

  • Procedure:

    • Charge a round-bottom flask with the amide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add degassed solvent via syringe.

    • Heat to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Workup: Cool to RT, filter through a Celite pad (removes Pd black), and concentrate the filtrate. Partition between Ethyl Acetate and Water. Wash organic layer with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Step 2: Demethylation (Boron Tribromide)

Rationale: BBr


 is the gold standard for cleaving aryl methyl ethers without affecting the amide bond significantly under controlled conditions.
  • Reagents:

    • Crude 3-Methoxy-5-phenylbenzamide (from Step 1)

    • Boron Tribromide (BBr

      
      , 1.0 M in DCM, 3.0 eq)
      
    • Solvent: Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve substrate in anhydrous DCM at 0°C (Ice bath).

    • Add BBr

      
       dropwise (Exothermic!).
      
    • Allow to warm to RT and stir for 2–4 hours.

    • Quench: Cool back to 0°C and slowly add Methanol (quenches excess BBr

      
      ).
      
    • Concentrate in vacuo.[1]

Purification Strategy

For HTS, >95% purity is insufficient; we target >98% purity to minimize false discovery rates.

  • Primary: Flash Column Chromatography (SiO

    
    , Gradient: 0 
    
    
    
    10% MeOH in DCM).
  • Polishing (Required for HTS): Recrystallization from Ethanol/Water or Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Synthesis Workflow

Synthesis_Workflow Start Start: 3-Bromo-5-methoxybenzamide Rxn1 Suzuki Coupling (90°C, Dioxane/H2O) Start->Rxn1 Reagents Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Reagents->Rxn1 Intermed Intermediate: 3-Methoxy-5-phenylbenzamide Rxn1->Intermed Workup Rxn2 Demethylation (BBr3, DCM, 0°C) Intermed->Rxn2 Purify Purification (Flash Chrom + Recryst.) Rxn2->Purify Quench & Conc. Final Final Product: This compound (>98% Purity) Purify->Final QC Check

Figure 1: Synthetic route for high-purity generation of the target biaryl amide.

HTS Library Preparation & Formatting

Once synthesized, the compound must be formatted for screening. The physical behavior of the compound in DMSO (Dimethyl Sulfoxide) is the most critical variable in library management.

Solubility & Stock Preparation

Standard Concentration: 10 mM. Solvent: Anhydrous DMSO (Water content <0.1%).

  • Protocol:

    • Weigh the solid compound into a glass vial (avoid plastic static interference).

    • Calculate DMSO volume: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .[2][3]
      
    • Add DMSO and vortex for 30 seconds.

    • Visual Inspection: Solution must be clear. If particulates persist, sonicate for 5 minutes at <40°C.

Quality Control (QC) for HTS

Before plating, the stock solution must undergo "Input QC".

QC MethodParameter CheckedAcceptance Criteria
LC-MS Identity & Purity[M+H]+ = 214.23; Purity >98% (UV 254nm)
1H NMR Solvent/Water ContentNo residual EtOAc/DCM; Water peak <3.3ppm integration
Nephelometry Solubility<5 Relative Nephelometry Units (RNU) at 10mM
Plate Formatting & Storage
  • Source Plates: 384-well Low Dead Volume (LDV) plates (Cyclic Olefin Copolymer).

  • Dispensing: Use acoustic droplet ejection (e.g., Labcyte Echo) to transfer nanoliter volumes (e.g., 50 nL) to assay plates.

  • Storage Conditions:

    • Short Term (<1 week): 4°C, desiccated.

    • Long Term:[4] -20°C, Nitrogen-purged cabinet (humidity <10%).

    • Avoid: Repeated freeze-thaw cycles (limit to <5).

HTS Logic & Data Flow

The following diagram illustrates the decision logic for handling the compound within a screening campaign, ensuring that only soluble, intact molecules generate biological data.

HTS_Logic Stock 10mM DMSO Stock SolubilityCheck Nephelometry Check (Solubility) Stock->SolubilityCheck Fail_Sol Precipitate Detected (Action: Dilute/Sonicate) SolubilityCheck->Fail_Sol >5 RNU Pass_Sol Clear Solution SolubilityCheck->Pass_Sol <5 RNU Fail_Sol->Stock Reprocess Dispense Acoustic Dispensing (50nL to Assay Plate) Pass_Sol->Dispense Assay Biological Assay (Enzymatic/Cellular) Dispense->Assay Data Data Analysis (Activity Calculation) Assay->Data

Figure 2: Quality control decision tree for HTS compound management.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions: Implications for High-Throughput Screening. Journal of Biomolecular Screening, 19(9), 1302–1308.[3] Link[3]

  • NCATS (NIH). (2023). Assay Guidance Manual: Compound Management. NCBI Bookshelf. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Biaryl scaffold solubility). Link

Sources

Application Note: Solvent Selection for the Recrystallization of Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Phenylbenzamide Derivatives

Phenylbenzamide derivatives are a cornerstone of many research and development pipelines, particularly in drug discovery, due to their diverse biological activities. The efficacy and safety of these compounds are directly linked to their purity. Recrystallization stands out as a robust, scalable, and economical technique for purifying these solid organic compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a carefully selected solvent system at varying temperatures.[1][2] An ideal solvent will dissolve the phenylbenzamide derivative sparingly at room temperature but readily at an elevated temperature, allowing impurities to either remain in solution or be filtered off while the pure compound crystallizes upon cooling.[2][3][4][5]

This application note provides a comprehensive guide to selecting the optimal solvent system for the recrystallization of phenylbenzamide derivatives, offering both theoretical grounding and practical, step-by-step protocols.

The Science of Solvent Selection: A Multifaceted Approach

The success of any recrystallization hinges on the choice of solvent.[5] A systematic approach, rather than trial and error, saves time, conserves valuable material, and leads to higher purity and yield. The key is to find a solvent with a high temperature coefficient for the solute; that is, the compound should be significantly more soluble in the hot solvent than in the cold solvent.[3][5]

The "Like Dissolves Like" Principle in Phenylbenzamides

The adage "like dissolves like" is the foundational concept in solvent selection. Phenylbenzamide derivatives are moderately polar molecules, owing to the presence of the amide functional group (-CONH-) and the aromatic rings. The polarity can be further influenced by various substituents on the phenyl or benzoyl rings. Therefore, solvents of intermediate polarity are often a good starting point.

  • Polar Protic Solvents (e.g., alcohols): These can form hydrogen bonds with the amide group, often leading to good solubility, especially at elevated temperatures. Ethanol and methanol are frequently effective.[6][7]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents can engage in dipole-dipole interactions and can be excellent candidates. Acetonitrile, in particular, is often a good choice for recrystallizing amides.[6]

  • Nonpolar Solvents (e.g., hexanes, toluene): These are less likely to dissolve phenylbenzamides on their own but are invaluable as anti-solvents in mixed-solvent systems.

Critical Solvent Characteristics

An ideal recrystallization solvent should possess the following characteristics:

  • Favorable Temperature Coefficient: The solvent must dissolve the compound readily at high temperatures but poorly at low temperatures to ensure good recovery of the purified solid.[2][3][4]

  • Inertness: The solvent must not react with the phenylbenzamide derivative.[3][8]

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature range for dissolution but low enough to be easily removed from the crystals during drying.[8] A boiling point between 60-120 °C is often ideal.

  • Volatility: The solvent should be volatile enough to be easily evaporated from the final crystalline product.[8]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3][5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

Recommended Solvents for Phenylbenzamide Derivatives

Based on the structural characteristics of phenylbenzamides and empirical data for the parent compound, benzamide, the following solvents are recommended as starting points for screening.

SolventBoiling Point (°C)Polarity Index (P')Key Characteristics & Rationale
Ethanol 78.55.2A versatile polar protic solvent. Often shows a good solubility gradient with temperature for amides. Can be used in combination with water as an anti-solvent.
Methanol 64.75.1Similar to ethanol but with a lower boiling point. Benzamide exhibits high solubility in methanol.[9][10][11]
Isopropanol 82.43.9Less polar than ethanol, which can be advantageous for more substituted, less polar derivatives.
Acetonitrile 81.65.8An excellent polar aprotic solvent for amides, often yielding high-quality crystals.[6]
Acetone 56.25.1A strong, polar aprotic solvent. Its low boiling point can sometimes lead to premature crystallization.[10][11]
Ethyl Acetate 77.14.4A moderately polar solvent. Can be a good choice for derivatives with reduced polarity. Often used in combination with hexanes.
Toluene 110.62.4A nonpolar aromatic solvent. May be suitable for less polar derivatives or as the "good" solvent in a mixed system with a nonpolar anti-solvent like hexane.
Water 100.010.2Generally, phenylbenzamides have low solubility in water.[9][10][11] However, it is an excellent anti-solvent when used with a miscible organic solvent like ethanol or acetone.

Polarity Index values are relative measures of solvent polarity.[12]

Experimental Protocols

Protocol 1: Single-Solvent Selection Screening

This protocol is designed to efficiently screen a range of solvents to identify a suitable candidate for single-solvent recrystallization.

Materials:

  • Crude phenylbenzamide derivative (~10-20 mg per test)

  • Small test tubes or vials

  • Selection of candidate solvents from Table 1

  • Stirring rod

  • Hot plate or heating block

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature): a. Place ~10-20 mg of the crude solid into a test tube. b. Add the solvent dropwise (e.g., 0.25 mL increments) while stirring at room temperature. c. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent.[3] A good candidate solvent will dissolve the compound sparingly or not at all.[4]

  • Hot Solubility Test: a. If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[13] b. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used. c. Causality Check: The goal is to form a saturated solution at high temperature.[14] Using the minimum amount of hot solvent is crucial for maximizing yield.[15]

  • Cooling and Crystallization: a. Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[13] Slow cooling is critical for the formation of pure, well-defined crystals.[4][13] b. If crystals do not form, try scratching the inside of the test tube with a glass rod just below the liquid surface to induce crystallization. c. Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: a. Assess the quantity and quality of the crystals formed. A significant amount of crystalline solid indicates a promising solvent. b. If the compound "oils out" (forms a liquid layer instead of a solid), the solvent may not be suitable, or a mixed-solvent system may be required.[16][17]

Protocol 2: Mixed-Solvent System Selection

A mixed-solvent system is ideal when no single solvent has the desired properties. This typically involves a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. A common pairing for phenylbenzamides is ethanol (good solvent) and water (anti-solvent).[1]

Procedure:

  • Dissolve the crude solid in a minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point).[14] This indicates the solution is saturated.

  • Add a few more drops of the "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Allow the solution to cool slowly, as described in Protocol 1. The decrease in solubility will induce crystallization.

Generalized Recrystallization Workflow

Once a suitable solvent or solvent system is identified, the following general protocol can be applied for larger-scale purification.

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Gravity Filtration (Removes Insoluble Impurities) A->B if needed C Slow Cooling (Induces Crystallization) B->C D Vacuum Filtration (Isolates Crystals) C->D E Wash Crystals (with Cold Solvent) D->E F Dry Crystals E->F G Pure Phenylbenzamide Derivative F->G

Caption: Generalized workflow for the recrystallization of phenylbenzamide derivatives.

Step-by-Step Methodology:

  • Dissolution: Place the crude phenylbenzamide derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[18]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[4][19] This step must be done quickly to prevent premature crystallization in the funnel. Using a pre-warmed funnel can help.[20]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to complete the crystallization process.[13]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

IssueProbable CauseRecommended Solution
No Crystals Form Too much solvent was used.[16]Boil off some of the solvent to concentrate the solution and attempt to cool again.[16] If that fails, evaporate all solvent and restart with less.
"Oiling Out" The melting point of the solid is below the boiling point of the solvent; the solution is supersaturated with impurities.[16]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. Consider switching to a lower-boiling point solvent or a different solvent system.[17]
Poor Recovery The compound has significant solubility in the cold solvent; too much solvent was used.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use the absolute minimum amount of hot solvent for dissolution.
Premature Crystallization The solution cools too quickly during hot filtration.Use an excess of solvent (to be boiled off later) or use a pre-warmed stemless funnel for the filtration.[20]

Conclusion

The selection of an appropriate solvent is the most critical parameter in the successful recrystallization of phenylbenzamide derivatives. By systematically evaluating solvent properties based on polarity and employing the screening protocols detailed in this guide, researchers can develop a robust and efficient purification method. This ensures the high purity of final compounds, which is paramount for their intended applications in research and drug development.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • O'Donnell, G. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Cysewska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]

  • Li, R., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 131, 37-46. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4446–4449. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Santa Monica College. (n.d.). Recrystallization1. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

  • Martin, A., et al. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-663. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

Sources

Application Note: Characterization of 3-Hydroxy-5-phenylbenzamide as a Zinc-Binding Group in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the evaluation and validation of 3-Hydroxy-5-phenylbenzamide as a novel Zinc-Binding Group (ZBG) for Histone Deacetylase (HDAC) inhibition.

This guide addresses the structural nuances of the 3-hydroxy substitution pattern, which differs from the classical 2-amino (Entinostat-like) or 2-hydroxy (Salicylamide) ZBGs, and provides rigorous protocols for validating its binding mode and efficacy.

Executive Summary

The development of non-hydroxamate HDAC inhibitors is a critical priority in drug discovery due to the poor pharmacokinetic (PK) properties and potential mutagenicity associated with the hydroxamic acid moiety (e.g., SAHA/Vorinostat). Benzamides (e.g., Entinostat/MS-275) offer improved stability and Class I selectivity but often suffer from slow binding kinetics.

This compound represents a distinct structural scaffold. Unlike the canonical 2-aminobenzamides, the 3-hydroxy substitution presents a unique challenge and opportunity for zinc coordination. This guide details the mechanistic rationale, experimental protocols for validation, and data interpretation strategies to assess this moiety as a viable ZBG.

Structural Rationale & Mechanism of Action

The Chelation Challenge

Class I HDACs (HDAC1, 2, 3, 8) contain a catalytic zinc ion (


) deep within a narrow hydrophobic pocket.
  • Hydroxamates (SAHA): Form a strong bidentate chelate with

    
     via the carbonyl and hydroxyl groups.
    
  • 2-Aminobenzamides (Entinostat): Form a bidentate chelate using the amide carbonyl and the ortho-amino group.

  • This compound (The Target): The hydroxyl group is in the meta position relative to the amide. Geometrically, a direct bidentate chelation of a single zinc ion by the amide carbonyl (C=O) and the 3-hydroxyl (-OH) is sterically disfavored compared to ortho substitutions.

Hypothesized Binding Modes:

  • Monodentate Zinc Binding: The amide carbonyl binds

    
    , while the 3-hydroxyl group forms critical hydrogen bonds with active site residues (e.g., His142 , His143 , or Tyr306  in HDAC1) or stabilizes a water molecule involved in the catalytic network.
    
  • Hydrophobic Anchoring: The 5-phenyl group acts as a "Cap" or "Linker" extension, engaging the hydrophobic tunnel walls (phenylalanine/tyrosine rich) to lock the benzamide into a rigid conformation that compensates for weaker zinc affinity.

Pathway Visualization

The following diagram illustrates the comparative binding logic and the validation workflow.

HDAC_Binding_Workflow cluster_0 ZBG Structural Classes cluster_1 Validation Workflow Hydroxamate Hydroxamate (Bidentate, Pan-HDAC) OrthoBenz 2-Amino-Benzamide (Bidentate, Class I) MetaBenz 3-Hydroxy-5-Ph-Benzamide (Proposed Novel Mode) Assay_Fluor Fluorogenic Activity Assay (IC50 Determination) MetaBenz->Assay_Fluor Step 1: Potency Assay_Zn Zn2+ Reversibility Test (Chelation Confirmation) Assay_Fluor->Assay_Zn Step 2: Mechanism Assay_Kinetic Binding Kinetics (SPR) (k_on / k_off) XRay X-Ray Crystallography (Binding Mode Proof) Assay_Kinetic->XRay Step 4: Structure Assay_Zn->Assay_Kinetic Step 3: Residence Time

Caption: Comparative analysis of ZBG classes and the sequential workflow for validating this compound.

Experimental Protocols

Protocol A: Fluorogenic HDAC Activity Assay (IC50)

Objective: Determine the inhibitory potency of this compound against HDAC1, HDAC3, and HDAC6.

Materials:

  • Recombinant Human HDAC1, HDAC3/NCoR2, HDAC6 (BPS Bioscience or equivalent).

  • Fluorogenic Substrate: MAL (Class I) or FLUOR DE LYS® (Enzo Life Sciences).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1 mg/mL BSA.
    
  • Test Compound: this compound (dissolved in DMSO).

  • Reference Controls: SAHA (Pan-inhibitor), Entinostat (Class I selective).

Procedure:

  • Preparation: Dilute HDAC enzymes in Assay Buffer to optimal concentrations (e.g., 1-5 ng/µL).

  • Compound Addition: Dispense 10 µL of test compound (serially diluted 1:3 from 100 µM to 0.1 nM) into a black 384-well plate.

  • Enzyme Incubation: Add 15 µL of diluted enzyme. Incubate for 30 minutes at 37°C. Note: Benzamides often exhibit slow-binding kinetics; a pre-incubation step is crucial.

  • Substrate Initiation: Add 25 µL of Fluorogenic Substrate (10-20 µM final). Incubate for 30-60 minutes at 37°C.

  • Developer Step: Add 50 µL of Developer Solution (containing Trypsin/Trichostatin A) to stop the reaction and release the fluorophore. Incubate for 15 minutes at room temperature.

  • Read: Measure fluorescence (Ex 360 nm / Em 460 nm) on a microplate reader.

Self-Validating Check:

  • Z-Factor: Must be > 0.5.

  • DMSO Control: Enzyme activity should remain >90% in vehicle wells.

  • Reference IC50: SAHA should yield ~100-200 nM (HDAC1).

Protocol B: Zinc Reversibility Assay

Objective: Confirm that inhibition is mediated via Zinc chelation and not allosteric or aggregation mechanisms.

Rationale: If the 3-hydroxy-benzamide moiety binds the catalytic Zinc, adding excess


 should outcompete the inhibitor and restore enzyme activity.

Procedure:

  • Inhibition: Incubate HDAC1 with this compound at a concentration equivalent to

    
     for 30 minutes.
    
  • Measurement 1: Measure activity (should be <10%).

  • Competition: Add

    
     solution to final concentrations of 10 µM, 100 µM, and 1 mM.
    
  • Incubation: Incubate for 15 minutes.

  • Measurement 2: Add substrate and measure activity.

Interpretation:

  • Competitive ZBG: Activity recovers as

    
     increases.
    
  • Non-Competitive/Irreversible: Activity remains inhibited regardless of zinc concentration.

Protocol C: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine


 (association rate) and 

(dissociation rate). Benzamides typically show slow

(long residence time), which correlates with prolonged pharmacodynamic effects.

Setup:

  • Sensor Chip: CM5 or NTA chip (capture His-tagged HDAC).

  • Running Buffer: HBS-P+ with 1% DMSO (matched to sample).

Workflow:

  • Immobilize HDAC1 to ~2000 RU.

  • Inject this compound at 5 concentrations (0.1 µM – 10 µM).

  • Contact time: 180s (Association).

  • Dissociation time: 600s (Crucial for benzamides to detect slow off-rates).

  • Fit data to a 1:1 Langmuir binding model or Two-State Conformational Change model (often required for benzamides involving induced fit).

Data Presentation & Analysis

Expected Selectivity Profile

Benzamides are traditionally Class I selective.[1] The "3-hydroxy" modification may alter this.

CompoundHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Selectivity (Class I vs IIb)
SAHA (Ref) 150120100Pan-Active
Entinostat (Ref) 2050>10,000>500-fold
3-OH-5-Ph-Benzamide TBDTBDTBDHypothesis: Class I Selective
Interpreting the "3-Hydroxy" Effect

If the IC50 is in the micromolar range (>1 µM) , the 3-hydroxyl group likely provides weak coordination compared to the 2-amino group. If the IC50 is nanomolar (<200 nM) , the molecule likely adopts a specific conformation where the 5-phenyl group occupies the hydrophobic "foot" pocket, positioning the 3-OH for an optimal water-mediated bridge to the Zinc.

References

  • Lessene, G., et al. (2022). "Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

  • Bressi, J. C., et al. (2010). "Discovery of selective histone deacetylase inhibitors with a novel zinc binding group."[1][2][3] Bioorganic & Medicinal Chemistry Letters.

  • Roche, J., et al. (2014). "Zinc binding groups for histone deacetylase inhibitors." Journal of Medicinal Chemistry.

  • BenchChem Technical Guide. "Mechanism of Action of Hydroxy-Substituted Benzamides."

Disclaimer: This Application Note is for research purposes only. This compound is a chemical probe and has not been approved for clinical use.

Sources

procedures for O-alkylation of 3-Hydroxy-5-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective O-Alkylation Strategies for 3-Hydroxy-5-phenylbenzamide

Executive Summary

This guide details the synthetic procedures for the O-alkylation of This compound , a critical bi-aryl scaffold often utilized in the development of PARP inhibitors and kinase modulators. The primary synthetic challenge lies in the chemoselectivity between the phenolic hydroxyl group (target) and the primary amide nitrogen (competing nucleophile).

By leveraging the significant pKa differential between the phenol (pKa ~9.5) and the amide (pKa ~23), high-fidelity O-alkylation can be achieved using mild bases. This document outlines two primary workflows:

  • Method A (Williamson Ether Synthesis): For primary alkyl halides and standard library generation.

  • Method B (Mitsunobu Reaction): For sterically hindered or chiral secondary alcohols.

Mechanistic Grounding & Chemoselectivity

The success of this transformation relies on the "Ambident Nucleophile" nature of the substrate.

  • The Phenol (Target): The hydroxyl group at position 3 is acidified by the electron-withdrawing nature of the amide and the conjugation of the phenyl ring. With a pKa of approximately 9.5–10.0 , it is readily deprotonated by weak bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • The Amide (Competitor): The primary amide (

    
    ) has a pKa of approximately 23.0  (in DMSO). Under mild conditions, it remains neutral. However, the use of strong bases (e.g., Sodium Hydride, 
    
    
    
    ) or "soft" electrophiles (e.g., Methyl Iodide) can promote competitive
    
    
    -alkylation.

Critical Control Point: To ensure


-selectivity, the reaction pH must be maintained in the window of 10–12 , sufficient to generate the phenoxide anion without deprotonating the amide nitrogen.
Decision Matrix: Method Selection

MethodSelection Start Start: Select Alkylating Agent IsHalide Is the electrophile an Alkyl Halide? Start->IsHalide IsPrimary Is it Primary (1°) or Methyl? IsHalide->IsPrimary Yes IsChiral Is it a Chiral/Secondary Alcohol? IsHalide->IsChiral No (It is an Alcohol) MethodA METHOD A: Williamson Ether (K2CO3 / DMF or Acetone) IsPrimary->MethodA Yes Warning STOP: High Risk of Elimination or Racemization IsPrimary->Warning No (Tertiary) MethodB METHOD B: Mitsunobu Reaction (PPh3 / DIAD) IsChiral->MethodB Yes IsChiral->Warning No (Tertiary Alcohol)

Figure 1: Decision tree for selecting the appropriate alkylation strategy based on electrophile properties.

Experimental Protocols

Method A: Williamson Ether Synthesis (Standard Protocol)

Best for: Primary alkyl halides, benzyl bromides, and unhindered electrophiles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (1.5 equiv for faster kinetics)
  • Solvent: DMF (anhydrous) or Acetone (for easier workup)

  • Catalyst (Optional): TBAI (tetrabutylammonium iodide, 10 mol%) if using chlorides.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in anhydrous DMF (3.0 mL).

    • Note: DMF is preferred over acetone for this substrate due to the solubility limits of the biphenyl amide.

  • Deprotonation: Add

    
      (2.0 mmol, 276 mg) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow, indicating phenoxide formation.
    
  • Addition: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

  • Reaction:

    • For reactive halides (Allyl/Benzyl): Stir at RT for 2–4 hours.

    • For unreactive halides (Alkyl chlorides): Heat to 60°C and add TBAI (0.1 mmol). Monitor by TLC or LCMS.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (30 mL). The product often precipitates as a white solid.

    • If solid forms: Filter, wash with water (

      
       mL) and hexanes (
      
      
      
      mL) to remove excess halide.
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over 
      
      
      
      .[1][2]
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexanes/EtOAc gradient).

Validation Data (Typical):

  • Yield: 85–95%

  • Selectivity: >98:2 (

    
    -alkyl vs 
    
    
    
    -alkyl).
Method B: Mitsunobu Reaction

Best for: Secondary alcohols, chiral substrates (inversion of configuration occurs), or when alkyl halides are unstable.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine:

    
     (Triphenylphosphine, 1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) or TMAD (for easier byproduct removal).

  • Solvent: THF (anhydrous).

Step-by-Step Procedure:

  • Setup: Dissolve This compound (1.0 mmol), Alcohol (1.2 mmol), and

    
      (1.5 mmol) in anhydrous THF (5 mL) under Nitrogen atmosphere. Cool to 0°C.[2][3]
    
  • Addition: Dissolve DIAD (1.5 mmol) in THF (1 mL) and add dropwise over 10 minutes.

    • Crucial: The solution will turn yellow/orange. Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude will contain

    
     and reduced hydrazine. Triturate with 
    
    
    
    to precipitate
    
    
    (filter off). Purify the filtrate via Flash Chromatography.
    • Tip: Use a gradient of 0

      
       50% EtOAc in Hexanes. The ether product is typically less polar than the starting phenol.
      

Process Visualization

The following diagram illustrates the critical workup logic to ensure high purity and removal of unreacted phenol.

WorkupLogic Crude Crude Reaction Mix (Product + Unreacted Phenol) Partition Partition: EtOAc / Water Crude->Partition OrgLayer Organic Layer Partition->OrgLayer AqLayer Aqueous Layer (Salts + DMF) Partition->AqLayer BaseWash Wash: 1N NaOH OrgLayer->BaseWash PhenolSalt Aq: Sodium Phenoxide (Removed Starting Material) BaseWash->PhenolSalt Deprotonates Phenol NeutralOrg Org: Neutral Ether Product BaseWash->NeutralOrg Product Stays Organic FinalDry Dry (Na2SO4) & Concentrate NeutralOrg->FinalDry

Figure 2: Purification workflow utilizing basic wash to sequester unreacted phenolic starting material.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation.Switch solvent to DMF; ensure

is finely milled.
N-Alkylation Base too strong (

) or Electrophile too "soft" (

).
Use

instead of

. If using

, keep temp at 0°C.
Hydrolysis Water present in solvent.Use anhydrous solvents.[2] Amides can hydrolyze to acids if wet/basic.
Product is Oil Residual solvent (DMF).Wash organic layer with 5% LiCl solution (DMF is soluble in LiCl/H2O).

QC Criteria (NMR):

  • 
    -Alkylation Signature:  Look for the 
    
    
    
    -protons of the ether. In
    
    
    NMR,
    
    
    typically appears at
    
    
    4.0 – 4.2 ppm
    .
  • 
    -Alkylation Signature (Impurity):  If 
    
    
    
    -alkylation occurs, the
    
    
    protons typically appear upfield at
    
    
    3.2 – 3.6 ppm
    and the amide
    
    
    protons (usually broad singlets at
    
    
    6.0–8.0) will change integration from 2H to 1H.

References

  • Selectivity in Benzamide Alkylation: Chen, Z., et al. "Selective mono-alkylation of N-methoxybenzamides."[4] Chemical Communications, 2017, 53, 4258-4261.[4] [Link]

  • Williamson Ether Synthesis Mechanisms: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][5][6] [Link]

  • Mitsunobu Reaction Parameters: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[7] Chemical Reviews, 2009, 109, 2551–2651. [Link]

  • pKa Data for Phenols vs Amides: Bordwell pKa Table (Acidity in DMSO). [Link]

  • Synthesis of Hydroxybenzamide Derivatives: Rehman, A., et al. "Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives."[8] Journal of the Chemical Society of Pakistan, 2013. [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Ether Derivatives from 3-Hydroxy-5-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Enduring Significance of Biaryl Ethers in Medicinal Chemistry

The biaryl ether motif is a cornerstone in modern drug discovery, gracing the molecular architecture of numerous therapeutic agents. Its prevalence stems from a unique combination of structural rigidity and conformational flexibility, which allows for precise orientation of pendant functional groups to optimize interactions with biological targets. This structural feature often imparts favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability. Consequently, the development of robust and versatile synthetic methodologies for the construction of biaryl ethers remains a critical endeavor in medicinal chemistry. This application note provides a comprehensive guide to the synthesis of novel biaryl ether derivatives starting from 3-Hydroxy-5-phenylbenzamide, a versatile building block possessing both a nucleophilic phenol and a modifiable amide moiety.

Strategic Overview: Navigating the Synthesis

The synthesis of biaryl ether derivatives from this compound involves a two-stage process. The initial challenge lies in the preparation of the starting material itself, which is not readily commercially available. Subsequently, the core of this guide focuses on the critical C-O bond formation to construct the biaryl ether linkage. Two powerful and widely employed cross-coupling methodologies, the Ullmann condensation and the Buchwald-Hartwig amination, will be presented as viable strategies. The choice between these methods will depend on factors such as substrate scope, functional group tolerance, and desired reaction conditions.

Synthesis_Overview cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Biaryl Ether Formation cluster_2 Part 3: Analysis A 3-Hydroxy-5-phenylbenzoic Acid B This compound A->B Amidation D Biaryl Ether Derivative B->D Ullmann or Buchwald-Hartwig Coupling C Aryl Halide C->D E Purification D->E F Characterization (NMR, MS) E->F

Figure 1. General workflow for the synthesis and analysis of biaryl ether derivatives from this compound.

Part 1: Synthesis of the Starting Material: this compound

Rationale and Approach

The synthesis of this compound can be efficiently achieved from the corresponding carboxylic acid, 3-hydroxy-5-phenylbenzoic acid. This precursor can be synthesized via a Suzuki coupling between 3-iodobenzoic acid and phenylboronic acid[1]. The subsequent amidation of the carboxylic acid is a standard transformation in organic synthesis.

Protocol 1: Synthesis of 3-Hydroxy-5-phenylbenzoic Acid

This protocol is adapted from established Suzuki coupling procedures[1].

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Iodobenzoic acid248.022.48 g10.0
Phenylboronic acid121.931.46 g12.0
Palladium(II) acetate (Pd(OAc)₂)224.5045 mg0.2 (2 mol%)
Triphenylphosphine (PPh₃)262.29210 mg0.8 (8 mol%)
Potassium carbonate (K₂CO₃)138.214.15 g30.0
1,4-Dioxane-40 mL-
Water-10 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 3-iodobenzoic acid, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 50 mL of water.

  • Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-hydroxy-5-phenylbenzoic acid.

Protocol 2: Synthesis of this compound

This protocol employs a standard peptide coupling method for the amidation of the carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Hydroxy-5-phenylbenzoic acid214.222.14 g10.0
Ammonium chloride (NH₄Cl)53.490.80 g15.0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.702.88 g15.0
1-Hydroxybenzotriazole (HOBt)135.132.03 g15.0
N,N-Diisopropylethylamine (DIPEA)129.245.2 mL30.0
N,N-Dimethylformamide (DMF)-50 mL-

Procedure:

  • Dissolve 3-hydroxy-5-phenylbenzoic acid in DMF in a 100 mL round-bottom flask.

  • Add ammonium chloride, EDC, and HOBt to the solution.

  • Cool the mixture to 0 °C in an ice bath and slowly add DIPEA.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Pour the reaction mixture into 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Part 2: Synthesis of Biaryl Ether Derivatives

With the starting material in hand, the crucial C-O cross-coupling reaction can be performed. Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful methods for this transformation.

Coupling_Reactions cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling U_Start This compound + Aryl Halide U_Prod Biaryl Ether U_Start->U_Prod U_Cat Cu(I) Catalyst (e.g., CuI) U_Cat->U_Prod U_Lig Ligand (e.g., Phenanthroline) U_Lig->U_Prod U_Base Base (e.g., Cs₂CO₃) U_Base->U_Prod U_Solv Solvent (e.g., Dioxane, Toluene) U_Solv->U_Prod B_Start This compound + Aryl Halide B_Prod Biaryl Ether B_Start->B_Prod B_Cat Pd Catalyst (e.g., Pd₂(dba)₃) B_Cat->B_Prod B_Lig Ligand (e.g., XPhos, SPhos) B_Lig->B_Prod B_Base Base (e.g., K₃PO₄) B_Base->B_Prod B_Solv Solvent (e.g., Toluene) B_Solv->B_Prod

Figure 2. Key components of the Ullmann and Buchwald-Hartwig C-O coupling reactions.

Method A: Ullmann Condensation

The Ullmann reaction is a classic copper-catalyzed method for forming C-O bonds. Modern protocols often utilize ligands to improve reaction efficiency and lower reaction temperatures[2].

Rationale for Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann couplings.

  • Ligand: 1,10-Phenanthroline is a well-established ligand that can accelerate the reaction and improve yields.

  • Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that is effective in deprotonating the phenol.

  • Solvent: Dioxane or toluene are suitable high-boiling solvents for this reaction.

Protocol 3: Ullmann Condensation for Biaryl Ether Synthesis

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound213.24213 mg1.0
Aryl Halide (e.g., 4-iodotoluene)218.04262 mg1.2
Copper(I) iodide (CuI)190.4519 mg0.1 (10 mol%)
1,10-Phenanthroline180.2136 mg0.2 (20 mol%)
Cesium carbonate (Cs₂CO₃)325.82652 mg2.0
Dioxane (anhydrous)-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the aryl halide, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method B: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-O bond formation, often proceeding under milder conditions than the Ullmann reaction[3].

Rationale for Experimental Choices:

  • Catalyst: A combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is typically used.

  • Ligand: Ligands such as XPhos or SPhos are highly effective for C-O coupling reactions.

  • Base: A non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) is commonly employed.

  • Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig reactions.

Protocol 4: Buchwald-Hartwig C-O Coupling for Biaryl Ether Synthesis

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound213.24213 mg1.0
Aryl Halide (e.g., 4-bromotoluene)171.04205 mg1.2
Pd₂(dba)₃915.7223 mg0.025 (2.5 mol%)
XPhos476.6048 mg0.1 (10 mol%)
Potassium phosphate (K₃PO₄)212.27425 mg2.0
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox, add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and K₃PO₄ to a flame-dried Schlenk tube.

  • Remove the tube from the glovebox and add anhydrous toluene via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Purification and Characterization

The purification of the synthesized biaryl ether derivatives is crucial to obtain a pure product for further studies. Flash column chromatography is the method of choice for this purpose[4]. The structure and purity of the final compounds should be confirmed by spectroscopic methods.

Purification_Characterization Crude Crude Product Column Flash Column Chromatography Crude->Column Load onto column Fractions Collect Fractions Column->Fractions Elute with gradient TLC TLC Analysis Fractions->TLC Monitor fractions Pure Pure Product Fractions->Pure Evaporate solvent TLC->Fractions Combine pure fractions NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS Final Structural Confirmation NMR->Final MS->Final

Figure 3. Workflow for the purification and characterization of the synthesized biaryl ether derivatives.

Protocol 5: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired solvent system (e.g., hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 100% hexanes to a mixture of ethyl acetate and hexanes). The optimal gradient will depend on the polarity of the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of both aryl rings. The protons adjacent to the ether oxygen will typically appear in the downfield region (around 3.4-4.5 ppm)[5]. The amide proton will also be visible.

    • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule. The carbon atom directly attached to the ether oxygen will have a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the synthesized compound, confirming its elemental composition. Fragmentation patterns can also provide structural information, often showing cleavage of the amide bond[6].

Safety and Handling

  • Reagents: Many of the reagents used, such as aryl halides, organometallic catalysts, and strong bases, are hazardous. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves, at all times[7].

  • Inert Atmosphere: The cross-coupling reactions are sensitive to air and moisture. It is crucial to perform these reactions under an inert atmosphere (nitrogen or argon).

  • Catalyst Handling: Palladium and copper catalysts can be toxic and should be handled with care in a well-ventilated fume hood[8][9].

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive catalystUse fresh catalyst and ensure anhydrous and anaerobic conditions.
Inefficient baseUse a stronger or more soluble base. Ensure the base is dry.
Steric hindranceFor sterically hindered substrates, consider using a more active ligand or higher reaction temperatures.
Formation of side productsHomocoupling of aryl halideOptimize the stoichiometry of reactants.
Reaction at the amide nitrogenWhile less likely for C-O coupling, consider protecting the amide if necessary.
Difficulty in purificationSimilar polarity of product and starting materialOptimize the gradient elution in flash chromatography or consider reverse-phase chromatography.

Conclusion

This application note provides a detailed and practical guide for the synthesis of novel biaryl ether derivatives from this compound. By following the outlined protocols for the synthesis of the starting material and the subsequent Ullmann or Buchwald-Hartwig cross-coupling reactions, researchers can efficiently access a diverse range of biaryl ether compounds. The provided information on purification, characterization, and safety will further aid in the successful execution of these synthetic transformations, ultimately contributing to the advancement of drug discovery and development programs.

References

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799-3802. [Link]

  • (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. NOP, [Link].

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Process for the preparation of 3-hydroxybenzoic acid. (1982).
  • Process for preparing p-hydroxybenzoic acid. (1989).
  • Li, Y., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Molecules, 23(11), 2859. [Link]

  • 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof. (2018).
  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Bioconjugation. Wikipedia. [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. [Link]

  • Cross-Coupling Reactions. ACS Publications. [Link]

  • Catalyst handling procedures to minimize exposures. Concawe. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. National Center for Biotechnology Information. [Link]

  • Getting started with Flash Chromatography for peptide purification - Tips and Tricks. Biotage. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square. [Link]

  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. Royal Society of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [Link]

  • Safety and Handling of Organometallic Compounds. Solubility of Things. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Electrophile and Nucleophile Selective Cross-Coupling Reactions on a Single Aromatic Substrate. Sci-Hub. [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). University of California, Santa Barbara. [Link]

  • Successful flash chromatography. Biotage. [Link]

  • Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. ACS Publications. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. ResearchGate. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies. [Link]

  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]

  • Safety and regulation. ECMA. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. [Link]

  • Focused Gradient Purification of Peptides with a Water/Acetonitrile (0.1% TFA) Mobile Phase using the ACCQPrep HP150 System. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

Troubleshooting & Optimization

improving yield of 3-Hydroxy-5-phenylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis.

Ticket ID: #SYN-3H5PB-OPT Subject: Yield Optimization for 3-Hydroxy-5-phenylbenzamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Synthetic Strategy

The synthesis of This compound presents a classic chemoselectivity challenge: constructing a biaryl core while managing a nucleophilic phenol and an amide sensitive to hydrolysis.

To maximize yield, we recommend a Convergent "Protected" Route over a linear direct functionalization.[1] While direct coupling on free phenols is possible, it often suffers from catalyst poisoning and difficult purification.[1] The recommended workflow minimizes these risks.

Recommended Workflow:

  • Suzuki-Miyaura Coupling (Protected Precursor)[1]

  • Amidation (Activation & Coupling)[1]

  • Deprotection (Controlled Demethylation)

Module 1: Synthetic Route Visualization

The following diagram outlines the logical flow and decision points for your synthesis.

SynthesisRoute Start Starting Material: 3-Bromo-5-methoxybenzoic acid Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, PhB(OH)2) Start->Step1 Arylation Inter1 Intermediate A: 3-Methoxy-5-phenylbenzoic acid Step1->Inter1 85-95% Yield Trouble1 Low Conversion? Check O2 levels / Base strength Step1->Trouble1 Step2 Step 2: Amidation (CDI, NH4OH) Inter1->Step2 Activation Inter2 Intermediate B: 3-Methoxy-5-phenylbenzamide Step2->Inter2 Avoids SOCl2 Trouble2 Amide Hydrolysis? Use mild activation (CDI) Step2->Trouble2 Step3 Step 3: Demethylation (BBr3, DCM) Inter2->Step3 Deprotection Product TARGET PRODUCT: This compound Step3->Product Careful Quench

Caption: Optimized 3-step convergent synthesis minimizing catalyst poisoning and side-reactions.

Module 2: Troubleshooting The Suzuki Coupling (Step 1)

Context: You are coupling 3-bromo-5-methoxybenzoic acid with phenylboronic acid. Goal: >90% Conversion to the biaryl acid.

Common Issues & Solutions

Q1: My reaction turns black immediately and conversion stalls at 50%.

  • Diagnosis: "Palladium Black" precipitation.[1] This indicates the active Pd(0) species is aggregating and deactivating before it can enter the catalytic cycle, often due to insufficient ligand stabilization or oxygen presence.

  • The Fix:

    • Switch Catalyst: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂[1]·DCM or XPhos Pd G2 .[1] The bidentate ligand (dppf) or bulky Buchwald ligand (XPhos) prevents aggregation.[1]

    • Degassing: Do not just bubble N₂. Use the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 20 minutes before adding the catalyst.

Q2: I see a significant amount of biphenyl (Ph-Ph) in my crude NMR.

  • Diagnosis: Homocoupling of the phenylboronic acid.[2] This is an oxidative side reaction driven by dissolved oxygen.[1]

  • The Fix:

    • Ensure rigorous exclusion of air (see Degassing above).[1]

    • Slow Addition: Add the phenylboronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl bromide.

Q3: The carboxylic acid substrate is not dissolving.

  • The Fix: Use a solvent system compatible with polar acids.

    • Standard: Toluene/Ethanol/Water (4:1:1).[1]

    • Optimized:1,4-Dioxane/Water (4:1) .[1] The water is critical; it dissolves the inorganic base (K₂CO₃) and facilitates the transmetallation step.

Data: Base Selection Matrix

Base Strength Compatibility Recommendation
K₂CO₃ Moderate Good for acids Primary Choice (3.0 equiv)
Cs₂CO₃ Stronger Good for sterically hindered Use if K₂CO₃ fails

| K₃PO₄ | Mild | Excellent for sensitive groups | Use if amide is already present |[1]

Module 3: Amidation Optimization (Step 2)

Context: Converting 3-methoxy-5-phenylbenzoic acid to the amide. Goal: Avoid side reactions (dimerization) and maximize yield.

Q4: Why not use Thionyl Chloride (SOCl₂) to make the acid chloride?

  • Expert Insight: While SOCl₂ is standard, it generates HCl.[1] If you have any acid-sensitive moieties or trace impurities, this can lead to "tarring."[1] Furthermore, removing excess SOCl₂ requires distillation which can be mechanically lossy on small scales.[1]

Q5: What is the "Self-Validating" Protocol for Amidation?

  • Protocol (CDI Method):

    • Dissolve acid in anhydrous THF.

    • Add 1.1 equiv Carbonyldiimidazole (CDI) .

    • Observation Check: You must see CO₂ effervescence.[1] Stir until gas evolution stops (approx. 1 hr). This confirms the active acyl-imidazole intermediate is formed.[1]

    • Add NH₄OH (aqueous ammonia) or dry NH₃ gas.[1]

    • Result: The reaction is usually instant.[3] The product often precipitates out, simplifying purification.[1]

Module 4: Demethylation & Isolation (Step 3)

Context: Removing the methyl group with BBr₃ to reveal the phenol. Critical Risk: The amide group can coordinate with Boron, requiring excess reagent.[1]

Q6: My yield drops during the BBr₃ quench. Where is my product?

  • Diagnosis: The product (a phenolic amide) is amphoteric and likely staying in the aqueous phase or forming a stable Boron-complex that didn't hydrolyze.

  • The Fix:

    • Stoichiometry: Use 4.0 - 5.0 equivalents of BBr₃. The amide nitrogen and oxygen will sequester 1-2 equivalents before the methoxy group is attacked.

    • The "Methanol Quench": Do not just add water.[1]

      • Cool to 0°C.[1][4]

      • Add MeOH dropwise first (destroys excess BBr₃ violently but cleanly).[1]

      • Then add water.[1][5][6][7]

      • Reflux the aqueous mixture for 30 minutes. This breaks the strong B-N or B-O complexes formed during the reaction.

    • Extraction: The product is polar.[1] Extract with Ethyl Acetate/THF (3:1) , not just DCM.[1]

Experimental Protocol Summary

Step 3: Demethylation of 3-Methoxy-5-phenylbenzamide
  • Setup: Flame-dried flask, Argon atmosphere.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration). Cool to -78°C.[1][6]

  • Addition: Add BBr₃ (1.0 M in DCM, 4.0 equiv) dropwise over 20 mins.

  • Reaction: Warm to Room Temp (RT) and stir for 4-16 hours. Monitor by TLC (Product will be much more polar/lower Rf).[1]

  • Quench: Cool to 0°C. Add MeOH (caution: exotherm). Add H₂O.

  • Hydrolysis: Heat mixture to 50°C for 30 mins to break Boron complexes.

  • Isolation: Adjust pH to ~4-5. Extract with EtOAc/THF.[1] Wash with brine.[1][8] Dry over Na₂SO₄.[1][4]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[1] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

Sources

stability of 3-Hydroxy-5-phenylbenzamide in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Hydroxy-5-phenylbenzamide is a bi-aryl amide pharmacophore often utilized as a fragment in kinase inhibitors or PARP inhibitor development. Its stability profile is governed by two competing functional groups: the hydrolytically sensitive amide and the oxidatively sensitive phenol .

Users frequently encounter two distinct categories of failure modes:

  • Physical Instability: Precipitation due to high lipophilicity (LogP ~2.0–2.5) and low aqueous solubility at neutral pH.

  • Chemical Instability: Amide hydrolysis (pH-dependent) and phenolic oxidation (light/metal-catalyzed).

This guide provides the mechanistic grounding and protocols required to stabilize this compound in aqueous buffer systems.

Module 1: Solubility & Preparation (Physical Stability)

The Primary Challenge: The 5-phenyl ring significantly increases lipophilicity compared to simple benzamides. While the 3-hydroxyl group is polar, it remains protonated (neutral) below pH 9.0 (pKa ~9.3), offering minimal solubility assistance in physiological buffers (pH 7.4).

Troubleshooting Guide: Precipitation

SymptomProbable CauseCorrective Action
Immediate Cloudiness "Crash-out" upon dilution from DMSO stock.Step-down Dilution: Predilute DMSO stock into PEG-400 or Propylene Glycol before adding to buffer.
Crystals after 24h Thermodynamic solubility limit reached.Add Surfactant: Incorporate 0.05% Tween-80 or reduce concentration to <50 µM.
pH Drift Buffer capacity exceeded by stock solvent.Check Buffer Strength: Ensure buffer concentration is >50 mM to counteract acidic/basic shifts from stock spikes.

Recommended Solvent Systems

Solvent ClassRecommendationNotes
Primary Stock DMSO (anhydrous) Stable at -20°C. Avoid protic solvents (MeOH/EtOH) for long-term stock to prevent transesterification.
Aqueous Buffer PBS or HEPES (pH 7.4) Requires <1% DMSO final concentration.
Co-solvent Acetonitrile (ACN) Preferred over MeOH for aqueous dilutions to minimize nucleophilic attack.

Module 2: Chemical Stability Mechanisms

pH-Dependent Hydrolysis

The amide bond is the weak link. Hydrolysis follows "U-shaped" kinetics:

  • Acidic (pH < 4): Specific acid catalysis. Protonation of the carbonyl oxygen increases electrophilicity, inviting water attack.

  • Neutral (pH 4–8): Relatively stable plateau (water reaction dominates).

  • Basic (pH > 9): Specific base catalysis. Hydroxide ion attacks the carbonyl. Critical Note: At pH > 9.5, the phenol deprotonates (phenolate formation), which pushes electron density into the ring. While this might electronically stabilize the amide against nucleophilic attack via resonance, the presence of strong base (

    
    ) generally drives rapid hydrolysis to 3-hydroxy-5-phenylbenzoic acid .
    
Oxidative Degradation

The phenolic moiety is susceptible to Quinone formation, particularly in the presence of:

  • Light: UV/Vis irradiation generates radicals.

  • Transition Metals: Trace Iron (

    
    ) or Copper (
    
    
    
    ) in low-grade buffers catalyze oxidation.
Visualization: Degradation Pathways

DegradationPathways cluster_conditions Critical Factors Parent This compound (Parent) Acid 3-Hydroxy-5-phenylbenzoic Acid (Hydrolysis Product) Parent->Acid Acid/Base Hydrolysis (pH < 4 or pH > 9) Ammonia Ammonia/Ammonium Parent->Ammonia + H2O Quinone Quinone Species (Oxidation Product) Parent->Quinone Oxidation (Light / Fe3+ / pH > 8) Dimer Phenolic Dimers (Colored Precipitate) Quinone->Dimer Polymerization pH Extremes pH Extremes UV Light UV Light Trace Metals Trace Metals

Figure 1: Primary degradation pathways. The amide bond hydrolyzes to the benzoic acid derivative, while the phenol group oxidizes to quinones, leading to solution discoloration.

Module 3: Experimental Protocols (Self-Validating)

Validated HPLC Method for Stability Tracking

Rationale: You must separate the parent amide from the benzoic acid hydrolysis product. A standard C18 gradient is sufficient.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Benzamide core) and 280 nm (Phenol).

  • System Suitability Criteria:

    • Tailing Factor < 1.5.

    • Resolution (Parent vs. Acid Impurity) > 2.0.

Forced Degradation Protocol (Stress Testing)

Use this protocol to determine the


 (half-life) in your specific buffer.
  • Preparation: Prepare a 100 µM solution of this compound in your target buffer (with <1% DMSO).

  • Stress Conditions:

    • Control: Room Temp, Dark.

    • Acid Stress: Add HCl to pH 2.

    • Base Stress:[1] Add NaOH to pH 10.

    • Oxidative Stress: Add 0.3% Hydrogen Peroxide (

      
      ).
      
  • Sampling: Inject at T=0, 4h, 24h, and 48h.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Module 4: Troubleshooting Logic & FAQ

Q: My solution turned pink/brown overnight. Is it still usable? A: No. This indicates oxidative degradation of the phenol to quinoid species.

  • Root Cause:[1] Likely exposure to light or high pH (>8) where the phenolate is electron-rich and easily oxidized.

  • Fix: Degas buffers, use amber vials, and add an antioxidant like Ascorbic Acid (1 mM) or EDTA (to chelate metals).

Q: I see a new peak eluting earlier than my parent compound. A: This is the Hydrolysis Product (3-Hydroxy-5-phenylbenzoic acid).

  • Reasoning: The acid group is more polar than the amide, and at acidic HPLC mobile phase pH, it elutes faster on Reverse Phase.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Precipitation Cloudiness / Particulates Start->Precipitation ColorChange Color Change (Pink/Brown) Start->ColorChange NewPeak New HPLC Peak (RRT < 1.0) Start->NewPeak SolventCheck Check DMSO % Precipitation->SolventCheck OxidationCheck Check Light/pH ColorChange->OxidationCheck HydrolysisCheck Check Buffer pH NewPeak->HydrolysisCheck SolventAction Increase DMSO or Add Tween-80 SolventCheck->SolventAction < 1% OxidationAction Use Amber Vials + Add 1mM EDTA OxidationCheck->OxidationAction HydrolysisAction Adjust pH to 6.0-7.0 (Minimize Acid/Base) HydrolysisCheck->HydrolysisAction

Figure 2: Logic flow for diagnosing stability failures in aqueous solution.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] European Medicines Agency, 2003.

  • Tenn, W. J., et al. "Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups."[4][5] Organic Letters, vol. 3, no.[4][5] 1, 2001, pp. 75-78.[4][5]

  • Bunton, C. A., et al. "Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide."[6] The Journal of Organic Chemistry.

  • PubChem. 3-Hydroxybenzamide (Analogous Structure Data). National Library of Medicine.

Sources

Technical Support Center: Benzamide Synthesis with Phenolic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZ-OH-OX-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing benzamides from carboxylic acids and amines containing unprotected phenolic hydroxyl groups presents two distinct chemical challenges:

  • Chemoselectivity: Preventing competitive

    
    -acylation (ester formation) while driving 
    
    
    
    -acylation (amide formation).
  • Oxidative Instability: Preventing the oxidation of electron-rich phenols into quinones (often observed as pink/brown discoloration), particularly under basic conditions.

This guide provides a hierarchical approach to solving these issues, prioritizing direct chemoselective coupling followed by protection strategies if necessary.

Core Logic: The Chemoselectivity Hierarchy

The success of this reaction relies on the nucleophilicity difference between the amine (


) and the phenol (

).
  • Amine (

    
    ):  High nucleophilicity, reacts rapidly with activated esters.
    
  • Phenol (

    
    ):  Lower nucleophilicity in neutral form.
    
  • Phenoxide (

    
    ):  High nucleophilicity. CRITICAL RISK:  Using strong bases (NaH, excess NaOH) deprotonates the phenol, making 
    
    
    
    -acylation competitive and increasing susceptibility to oxidation (SET mechanism).

Operational Rule: Maintain reaction pH < 10 to keep the phenol protonated.

Decision Matrix & Workflow

The following decision tree outlines the optimal experimental path based on your substrate's electronic properties.

BenzamideWorkflow Start Start: Benzamide Synthesis (Phenolic Substrate) Check Is the Phenol Electron-Rich? (e.g., Catechol, Hydroquinone, Alkoxy-subst.) Start->Check Rich Yes: High Oxidation Risk Check->Rich High Risk Poor No: Standard Phenol Check->Poor Low Risk Protect Route A: Full Protection (Silyl/Benzyl Ethers) Rich->Protect Recommended Direct Route B: Direct Chemoselective Coupling Poor->Direct Faster Action_Protect Protocol: 1. TBDMS-Cl / Imidazole 2. Amide Coupling 3. Fluoride Deprotection Protect->Action_Protect Action_Direct Protocol: 1. HATU / DIPEA (1.1 equiv) 2. Inert Atmosphere (Ar) 3. Degassed Solvent Direct->Action_Direct

Figure 1: Decision matrix for selecting between direct coupling and protective group strategies based on substrate oxidation risk.

Technical Protocols
Protocol A: Direct Chemoselective Coupling (HATU Method)

Best for: Simple phenols where step-economy is prioritized.

Mechanism: HATU generates an OAt-active ester.[1] The amine, being a better nucleophile than the neutral phenol, attacks the active ester preferentially.

Step-by-Step:

  • Degas Solvents: Sparge anhydrous DMF or DCM with Argon for 15 minutes. Dissolved oxygen promotes phenol oxidation.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in degassed solvent.

  • Base Addition: Add DIPEA (Diisopropylethylamine).

    • Critical: Use only 1.0–1.2 equivalents . Excess base increases phenoxide concentration, risking esterification and oxidation.

  • Coupling: Stir for 5–10 minutes, then add the Amine/Phenol substrate (1.0 equiv).

  • Monitoring: Stir at Room Temperature (RT) under Argon. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with mild acid (0.5 M HCl) to remove residual DIPEA (prevents oxidation during workup).

Protocol B: Oxidation Prevention (The "Inert" System)

Best for: Electron-rich phenols (catechols) prone to "browning" (quinone formation).

The Enemy: Quinones form via sequential Proton-Coupled Electron Transfer (PCET) or radical mechanisms when phenols are exposed to oxidants (air) in basic media.

Prevention System:

  • Strict Anaerobic Conditions: Perform all steps in a glovebox or using Schlenk line techniques.

  • Additives (Optional): If aqueous workup causes discoloration, wash the organic layer with a 10% solution of Sodium Dithionite (

    
    ) . This reducing agent converts trace quinones back to phenols.
    
  • Solvent Choice: Avoid ethers (THF/Dioxane) if they contain peroxides. Use fresh anhydrous DMF or DCM.

Protocol C: Protection Strategy (Silyl Ethers)

Best for: Failed chemoselectivity or extremely sensitive substrates.

Protecting GroupStabilityDeprotectionNotes
TBDMS (tert-Butyldimethylsilyl) Good (Base stable)TBAF or weak acidStandard choice. Easy to put on/take off.
MOM (Methoxymethyl) Excellent (Base stable)Strong acid (TFA/HCl)Harder to remove; formaldehyde byproduct.
Bn (Benzyl) Excellent (Base/Acid stable)Hydrogenolysis (

)
Robust, but requires

for removal.

TBDMS Protocol:

  • React substrate with TBDMS-Cl (1.2 equiv) and Imidazole (2.5 equiv) in DCM.

  • Perform Amide Coupling (standard conditions).

  • Deprotect with TBAF (1.0 M in THF).

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned dark pink/brown after adding the base. What happened?

  • Diagnosis: Quinone formation.[2][3][4] Your phenol oxidized.[2][4]

  • Fix:

    • Check your inert atmosphere (Argon balloon is mandatory).

    • Reduce base loading. If pH > 10, oxidation is rapid.

    • Rescue: Try washing the crude mixture with aqueous Sodium Dithionite (

      
      ) or Sodium Metabisulfite (
      
      
      
      ) to reduce the colored quinone back to the phenol.

Q2: I isolated the ester (O-acylated) product instead of the amide. Why?

  • Diagnosis: Competitive nucleophilicity.

  • Cause:

    • Base was too strong or too concentrated (formed Phenoxide).

    • Amine nucleophilicity is low (e.g., electron-deficient aniline).

  • Fix: Switch to a "Pre-activation" method. Activate the acid with HATU before adding the amine/phenol substrate. Ensure the amine is added after activation is complete to give it immediate access to the active ester.

Q3: Can I use Acid Chlorides (


) instead of HATU? 
  • Risk: High. Acid chlorides are highly reactive and "hard" electrophiles. They discriminate less between

    
     and 
    
    
    
    .
  • Mitigation: If you must use acid chlorides, use Schotten-Baumann conditions (biphasic DCM/Water) with carefully controlled pH, or use limiting base in anhydrous DCM at 0°C.

Visualizing the Oxidation Pathway

Understanding how the byproduct forms helps in preventing it.[5]

OxidationPathway Phenol Phenol (Substrate) Phenoxide Phenoxide Anion (Electron Rich) Phenol->Phenoxide Deprotonation Base Base (Excess) Base->Phenoxide Radical Phenoxy Radical Phenoxide->Radical SET Oxidation Oxygen Dissolved O2 Oxygen->Radical Quinone o/p-Quinone (Pink/Brown Byproduct) Radical->Quinone Further Oxidation

Figure 2: Mechanism of base-promoted phenol oxidation leading to quinone byproducts.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[6] (The authoritative text on phenol protection).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8] Tetrahedron, 61(46), 10827-10852. (Review of coupling reagents including HATU/EDC).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. (Chemoselectivity insights).

  • Li, J. (2019). Oxidation of Phenols to Quinones. In: Name Reactions. Springer, Cham. (Mechanistic details on the oxidation side-reaction).

Sources

Technical Support Center: Optimizing HPLC Separation for 3-Hydroxy-5-phenylbenzamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 3-Hydroxy-5-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for impurity profiling. Our approach is rooted in fundamental chromatographic principles to empower you to solve challenges systematically.

Introduction: The Analyte and Its Challenges

This compound is a molecule possessing both hydrophobic (two phenyl rings) and polar functional groups (a phenolic hydroxyl and an amide). This chemical nature presents a unique set of challenges in reversed-phase HPLC. The phenolic hydroxyl group is weakly acidic, making its ionization state—and therefore its chromatographic retention—highly dependent on the mobile phase pH.[1][2] Impurities may include starting materials, synthetic by-products, isomers, or degradants, each with potentially subtle differences in polarity and structure, demanding a highly selective and robust analytical method.

The goal of any impurity profiling method is not just separation, but accurate and reproducible quantification, often at levels below 0.10%, as mandated by regulatory bodies like the ICH.[3] This guide provides a troubleshooting framework and FAQs to address common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: I'm starting from scratch. How should I approach initial method development for this compound and its impurities?

Answer: A systematic approach is crucial. Start by selecting a robust column and screening different mobile phase conditions to understand the analyte's behavior.

Causality: The initial goal is to establish retention for the main peak and bracket the elution window for potential impurities. Reversed-phase chromatography is the most common and effective technique for this type of molecule.[4] A C18 column is the universal starting point due to its hydrophobic nature, which will interact well with the phenyl rings of the analyte.[5] However, controlling the ionization of the phenolic hydroxyl group is critical for good peak shape and stable retention; therefore, a low pH mobile phase is recommended to keep it in its neutral, more retained form.[1][2]

Initial Screening Protocol:
  • Column Selection: Begin with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). This minimizes secondary interactions that cause peak tailing.[6]

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water (pH ~2.5-3.0). Using a buffer is essential for pH stability and reproducibility.[7]

    • Organic (B): Acetonitrile (ACN) is a good first choice due to its low viscosity and UV transparency.

  • Initial Gradient: Run a broad "scouting" gradient to elute all potential impurities.[8]

    • Example Gradient: 10% to 90% ACN over 20-30 minutes.

  • Detection: Use a UV detector set at an appropriate wavelength for this compound. If the absorbance maximum is unknown, a photodiode array (PDA) detector can be used to screen a range of wavelengths.

  • Temperature: Maintain a constant column temperature, for example, 30 °C, using a column oven to ensure retention time reproducibility.[9]

This initial run will provide critical information about the retention of the main component and the complexity of the impurity profile, guiding further optimization.

Q2: I have poor resolution between the main this compound peak and a critical impurity. What are my options?

Answer: Poor resolution requires adjusting conditions that influence chromatographic selectivity (α), the primary factor in separating closely eluting peaks.[10]

Causality: Selectivity is a measure of the difference in interaction between two analytes and the stationary/mobile phases. To change it, you must alter the chemistry of the separation. This can be achieved by modifying the mobile phase composition, pH, or changing the stationary phase.

Strategies to Improve Resolution:
StrategyMechanism of ActionRecommended Action
Change Organic Modifier Alters the polarity and specific interactions (e.g., dipole-dipole) of the mobile phase, changing selectivity.Switch from Acetonitrile to Methanol (or vice-versa). ACN often provides sharper peaks, while Methanol can offer different selectivity for polar compounds.
Adjust Mobile Phase pH Modifies the ionization state of acidic or basic analytes.[2][11] Even small pH changes near a compound's pKa can dramatically shift retention and selectivity.[1]Systematically adjust the mobile phase pH (e.g., from 2.5 to 3.5 in 0.2 unit increments). Ensure you are using an appropriate buffer for the target pH range.
Change Stationary Phase Introduces different separation mechanisms.If a C18 column is insufficient, try a Phenyl-Hexyl column to enhance π-π interactions with the aromatic rings or a Polar-Embedded column to improve interaction with the hydroxyl/amide groups.[12]
Optimize Gradient Slope A shallower gradient increases the separation window for closely eluting peaks by slowing the rate of change in mobile phase strength.[13][14]Decrease the gradient slope (%B/min) across the region where the critical pair elutes. An isocratic hold can also be effective.[15]

Below is a workflow diagram illustrating the logical steps for method development and optimization.

Caption: A systematic workflow for HPLC method development.

Q3: My peaks, especially for the main component, are tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is the most common peak shape distortion and is often caused by unwanted secondary interactions between the analyte and the column packing material.[6]

Causality: For a molecule like this compound, which has polar amine and hydroxyl functional groups, tailing is frequently caused by interaction with acidic, ionized silanol groups (-Si-OH) on the surface of silica-based stationary phases.[16] These interactions create a secondary, stronger retention mechanism that slows down a fraction of the analyte molecules, resulting in a "tail".

Troubleshooting Peak Tailing:
  • Lower the Mobile Phase pH: At a low pH (e.g., < 3), the ionization of silanol groups is suppressed, significantly reducing their ability to interact with your basic analytes. This is often the most effective solution.[6]

  • Use a High-Performance Column: Modern columns are often "base-deactivated" or "fully end-capped," meaning the residual silanols have been chemically shielded to prevent these interactions. If you are using an older column, switching to a newer generation column can resolve the issue.[9]

  • Consider Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. Try reducing the injection volume or diluting the sample.

  • Check for Column Contamination or Voids: Physical damage or contamination at the head of the column can disrupt the sample band, causing tailing for all peaks.[17]

    • Solution: First, try flushing the column with a strong solvent. If that fails, try reversing the column (if the manufacturer allows) and flushing to waste to dislodge particulates from the inlet frit. Using a guard column can protect the analytical column from contamination.[6][18]

The decision tree below can help diagnose the root cause of various peak shape problems.

PeakShapeTroubleshooting Start Observe Poor Peak Shape ProblemType What is the problem? Start->ProblemType Tailing Peak Tailing ProblemType->Tailing Asymmetry > 1.2 Fronting Peak Fronting ProblemType->Fronting Asymmetry < 0.8 Split Split Peaks ProblemType->Split Two maxima TailingCheck Affects all peaks? Tailing->TailingCheck TailingAll Cause: Column Contamination, Void, or Extra-Column Volume TailingCheck->TailingAll Yes TailingOne Cause: Secondary Interactions (e.g., Silanols), pH near pKa TailingCheck->TailingOne No (or mainly basic peaks) TailingSol1 Solution: - Use Guard Column - Check Tubing/Connections - Replace Column TailingAll->TailingSol1 TailingSol2 Solution: - Lower Mobile Phase pH - Use End-Capped Column - Add Mobile Phase Modifier TailingOne->TailingSol2 FrontingCause Cause: Column Overload or Incompatible Sample Solvent Fronting->FrontingCause FrontingSol Solution: - Dilute Sample - Reduce Injection Volume - Dissolve Sample in Mobile Phase FrontingCause->FrontingSol SplitCause Cause: Clogged Frit, Column Void, or Sample Solvent Mismatch Split->SplitCause SplitSol Solution: - Flush/Replace Column - Use Guard Column - Match Sample Solvent to Mobile Phase SplitCause->SplitSol

Sources

Technical Support Center: Regiocontrol & Purification of 5-Phenylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Resolution of Regioisomers in Biphenyl Amide Synthesis

Executive Summary & Nomenclature Definition

The Challenge: Synthesizing 5-phenylbenzamide (chemically equivalent to 3-phenylbenzamide in monosubstituted systems) often results in a crude mixture contaminated with ortho- (2-phenyl) and para- (4-phenyl) isomers. This is particularly common in direct C-H arylation workflows where the amide group acts as an ortho-directing group, or in Suzuki couplings using lower-grade starting materials.

Scope of this Guide: This technical manual provides high-fidelity protocols to:

  • Diagnose the origin of regio-scrambling during synthesis.

  • Resolve isomers using

    
    -selective chromatography and fractional crystallization.
    
  • Validate structural identity using NMR spectroscopy.

Note on Numbering: For this guide, "5-phenylbenzamide" refers to the meta-isomer (3-phenylbenzamide). We assume the amide carbon is C1, making the phenyl attachment at C3 (or C5 by symmetry).

Module 1: Synthesis Diagnostics (Root Cause Analysis)

Before attempting purification, verify your synthetic route. The ratio of impurities dictates the purification strategy.

Diagnostic Workflow: C-H Activation vs. Cross-Coupling

If your crude NMR shows >15% ortho-isomer, your reaction conditions are likely dominated by Chelation-Assisted C-H Activation .

SynthesisLogic Start Crude Mixture Analysis Method Synthesis Method? Start->Method CH_Act Direct C-H Arylation Method->CH_Act Pd/Ru Catalysis Suzuki Suzuki Coupling Method->Suzuki Boronic Acid Ortho_High High Ortho Impurity (Chelation Control) CH_Act->Ortho_High Amide directs Pd to C2 SM_Purity Check SM Purity (3-Bromobenzamide) Suzuki->SM_Purity Meta_Target Target: Meta (5-Phenyl) Ortho_High->Meta_Target Requires Steric Ligands (e.g., Yu-Wasa ligands) SM_Purity->Meta_Target Isomer Scrambling Rare Check Halide SM

Figure 1: Diagnostic logic for identifying the source of regio-impurities. C-H activation naturally favors ortho-substitution without specific ligand control.

Troubleshooting Table: Synthesis Parameters
IssueProbable CauseCorrective Action
High Ortho Content (>20%) Amide group coordinating to Pd/Ru catalyst (Directed C-H activation).Switch Mechanism: Use a meta-selective ligand (e.g., transient directing groups) or switch to Suzuki coupling of 3-bromobenzamide.
Trace Para Isomer Electronic activation at C4 (if other EDGs are present).Temperature Control: Lower reaction temperature to favor kinetic control over thermodynamic stability.
Random Distribution Radical arylation mechanism (homolytic cleavage).Add Radical Scavenger: If using radical precursors, switch to a 2-electron Pd(0)/Pd(II) cycle.[1]

Module 2: Purification Protocols

Standard C18 silica is often insufficient for separating positional isomers of phenylbenzamides due to identical molecular weights and similar hydrophobicity. You must exploit shape selectivity and


 interactions .
Protocol A: High-Resolution Separation (HPLC/Flash)

The "Secret Weapon": Use a Biphenyl or PFP (Pentafluorophenyl) stationary phase. These phases interact differentially with the electron clouds of ortho (twisted biphenyl) vs. meta/para (planar biphenyl) isomers.

Step-by-Step Method:

  • Column Selection:

    • Primary Choice: Biphenyl Core-Shell (e.g., Kinetex Biphenyl or Restek Raptor).[1]

    • Secondary Choice: Phenyl-Hexyl.[2]

    • Avoid: Standard C18 (poor selectivity for these regioisomers).

  • Mobile Phase Strategy:

    • Solvent A: Water + 0.1% Formic Acid.[3]

    • Solvent B: Methanol (NOT Acetonitrile).[3]

    • Why Methanol? Acetonitrile acts as a

      
      -electron donor and suppresses the 
      
      
      
      interaction between the analyte and the stationary phase. Methanol allows the aromatic rings to interact, maximizing separation.[1]
  • Gradient Profile (Analytical Scale):

    • 0-2 min: 40% B (Isocratic hold to stack peaks).

    • 2-15 min: 40%

      
       75% B.
      
    • Observation: The ortho-isomer usually elutes first (more twisted, less

      
      -retention), followed by meta, then para.[1]
      
Protocol B: Bulk Purification (Recrystallization)

For scales >5g, chromatography becomes expensive. Exploiting the "symmetry-solubility" relationship is superior.

  • Theory: Para-isomers pack efficiently (high MP, low solubility).[1] Ortho-isomers are disrupted by internal sterics (high solubility). Meta-isomers fall in between.

Solvent Screening Table:

Solvent SystemTarget Isomer BehaviorProtocol Notes
Ethanol/Water (70:30) Meta crystallizes; Ortho stays in mother liquor.Dissolve in hot EtOH, add water until turbid. Cool slowly to 4°C.
Toluene Excellent for removing Para impurities.Para often precipitates first. Filter hot to remove Para, then cool filtrate to get Meta.
n-Butanol High-temperature purification.Good for highly crystalline benzamides. Requires high heat (90°C+) to dissolve.

Module 3: Analytical Validation (NMR)

Once isolated, you must confirm the regiochemistry. Mass Spec (MS) is useless here as all isomers have the same mass.

1H NMR Diagnostic Regions (DMSO-d6)

Focus on the aromatic region (6.5 – 8.5 ppm).

  • The "Meta" Signature (5-Phenyl / 3-Phenyl):

    • Look for an isolated singlet (or narrow doublet) corresponding to the proton at C2 (between the amide and the phenyl ring).

    • This proton is deshielded by both rings and has no strong ortho coupling partners.

  • The "Ortho" Signature (2-Phenyl):

    • Complex multiplets. The amide NH protons often shift significantly upfield or downfield depending on H-bonding with the phenyl ring (intramolecular).

    • Key Indicator: Absence of the isolated singlet.

  • The "Para" Signature (4-Phenyl):

    • Symmetry: If the benzamide has no other substituents, the central ring protons appear as an AA'BB' system (two distinct "roofing" doublets/multiplets).

Frequently Asked Questions (FAQ)

Q1: Why does my Suzuki coupling of 3-bromobenzamide yield 10% of the ortho-isomer? A: This is likely due to Pd-migration (ring walking) or contaminated starting material. Commercial 3-bromobenzamide can contain 2-bromobenzamide. Always run a GC-MS on your starting halide before the reaction. If the halide is pure, lower your reaction temperature and reduce the reaction time to prevent palladium migration.

Q2: Can I use a C18 column if I don't have a Biphenyl column? A: It is difficult. If you must use C18, use a shallow gradient (e.g., 0.5% increase per minute) and lower the temperature to 15°C to maximize stationary phase density.[1] However, peak overlap is highly probable.[1]

Q3: My product is "oiling out" during recrystallization. What do I do? A: This indicates the product is coming out of solution above its melting point (or as a supercooled liquid).

  • Fix 1: Add a seed crystal of the pure meta-isomer.

  • Fix 2: Switch to a higher boiling solvent (e.g., from EtOH to n-Butanol) or reduce the cooling rate.

  • Fix 3: Scratch the glass surface of the flask to induce nucleation.

References

  • Regioselective C-H Activation

    • Mechanism of Pd-catalyzed amide aryl
    • Source:

  • HPLC Separation of Isomers

    • Separation of ortho, meta, and para isomers using Biphenyl columns.
    • Source:

  • Recrystallization Solvents

    • Solvent selection for phenylenediamine and benzamide deriv
    • Source:

  • Stationary Phase Selectivity

    • Comparison of C18 vs.
    • Source:

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Hydroxy-5-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for this purpose, offering a detailed fingerprint of a molecule's hydrogen framework. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Hydroxy-5-phenylbenzamide, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, we present a detailed prediction based on established principles and compare it with the experimental spectra of structurally related, commercially available alternatives: benzamide and 3-hydroxybenzamide. This comparative approach not only facilitates the identification of this compound but also serves as a practical guide to interpreting the spectra of complex substituted aromatic systems.

The Structural Significance of this compound

This compound incorporates three key functionalities: a benzamide core, a hydroxyl group, and a phenyl substituent. The interplay of these groups, particularly their electronic effects on the aromatic rings, dictates the chemical environment of each proton and, consequently, their resonance frequencies in a ¹H NMR spectrum. Understanding these influences is paramount for accurate spectral assignment.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on its two aromatic rings, as well as the amide and hydroxyl protons. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing effect of the benzamide group, along with the anisotropic effects of the phenyl ring.

Predicted Proton Assignments for this compound:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H₂~7.4t (triplet)~1.8
H₄~7.2t (triplet)~1.8
H₆~7.6t (triplet)~1.8
H₂', H₆'~7.6d (doublet)~7.5
H₃', H₅'~7.4t (triplet)~7.5
H₄'~7.3t (triplet)~7.5
-OH~9.5-10.0s (singlet, broad)N/A
-NH₂~7.5-8.0s (singlet, broad)N/A

Note: Predicted values are based on additive models and analysis of similar structures. Actual experimental values may vary.

The protons on the 3-hydroxy-5-phenyl substituted ring (H₂, H₄, H₆) are expected to appear as closely spaced triplets due to meta-coupling with their two neighbors. Protons on the unsubstituted phenyl ring (H₂'/H₆', H₃'/H₅', H₄') will exhibit the classic pattern of a monosubstituted benzene ring. The hydroxyl and amide protons are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

Comparative Spectral Analysis

To provide a robust framework for identifying this compound, we will compare its predicted spectrum with the experimental spectra of two simpler, related molecules: benzamide and 3-hydroxybenzamide.

Alternative 1: Benzamide

Benzamide presents a simple, monosubstituted aromatic system. Its ¹H NMR spectrum is a foundational reference for understanding the influence of the amide group.

Experimental ¹H NMR Data for Benzamide: [1][2][3][4]

ProtonChemical Shift (δ, ppm)Multiplicity
H₂/H₆~7.8m (multiplet)
H₃/H₅~7.4m (multiplet)
H₄~7.5m (multiplet)
-NH₂~7.5 & 8.1 (in DMSO-d₆)s (singlet, broad)

Solvent: DMSO-d₆

Alternative 2: 3-Hydroxybenzamide

3-Hydroxybenzamide introduces a hydroxyl group meta to the amide, allowing for the assessment of its electronic contribution to the proton chemical shifts.

Experimental ¹H NMR Data for 3-Hydroxybenzamide:

Note: While a direct full spectrum for 3-hydroxybenzamide was not found, data for the closely related 3-hydroxybenzoic acid provides a strong basis for prediction.[5]

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H₂~7.4t
H₄~7.0ddd
H₅~7.3t
H₆~7.2d
-OH~9.8 (in DMSO-d₆)s (singlet, broad)
-NH₂~7.3 & 7.9 (in DMSO-d₆)s (singlet, broad)

Predictions based on 3-hydroxybenzoic acid data in DMSO-d₆.

Data Summary and Comparison

CompoundAromatic Protons (δ, ppm)Key Differentiating Features
This compound (Predicted) ~7.2 - 7.6Complex pattern with signals for two distinct aromatic rings.
Benzamide (Experimental) ~7.4 - 7.8Simpler multiplet structure of a monosubstituted ring.[1][2][3][4]
3-Hydroxybenzamide (Predicted from analog) ~7.0 - 7.4More upfield aromatic signals compared to benzamide due to the -OH group.

The key to distinguishing this compound is the presence of signals from two separate aromatic systems and the specific splitting patterns of the 1,3,5-trisubstituted ring.

Experimental Protocol for ¹H NMR Analysis

This section provides a standardized, self-validating protocol for acquiring high-quality ¹H NMR spectra for benzamide derivatives.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • NMR tube (5 mm, high precision)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample (~5-10 mg)

  • Pipettes and vial

  • NMR Spectrometer (400 MHz or higher recommended)

Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the benzamide sample into a clean, dry vial. b. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for benzamides due to their polarity and the exchangeable protons). c. Gently vortex or sonicate the vial to ensure complete dissolution of the sample. d. Filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to remove any particulate matter.

  • NMR Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines. b. Place the sample in the NMR magnet. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

  • Data Acquisition: a. Set the appropriate acquisition parameters. For a standard ¹H experiment, typical parameters on a 400 MHz spectrometer might be:

    • Pulse angle: 30-90 degrees
    • Acquisition time: 2-4 seconds
    • Relaxation delay (d1): 1-5 seconds (a longer delay is necessary for quantitative analysis)
    • Number of scans: 8-16 (can be adjusted based on sample concentration) b. Acquire the Free Induction Decay (FID).
  • Data Processing: a. Apply a Fourier transform to the FID to generate the spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Perform baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm). e. Integrate the peaks to determine the relative number of protons for each signal.

Visualizing the Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Peak Picking calibrate->integrate assign Structural Assignment integrate->assign

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The structural confirmation of this compound via ¹H NMR spectroscopy relies on a careful comparison with related structures and a foundational understanding of substituent effects in aromatic systems. While an experimental spectrum is the gold standard, a predictive and comparative approach, as outlined in this guide, provides a robust methodology for researchers. The key distinguishing features for this compound will be the appearance of signals corresponding to two distinct aromatic rings, with the characteristic splitting pattern of a 1,3,5-trisubstituted benzene moiety. By following the detailed experimental protocol, researchers can generate high-quality data to confidently confirm their synthesis and proceed with their drug development pipeline.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Jasperse, C. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Minnesota State University Moorhead. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • UBC Chemistry. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • BMRB. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. Retrieved from [Link]

  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (n.d.). 3. 1H NMR Spectroscopy. In Tables of Spectral Data for Structure Determination of Organic Compounds. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-5-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Hydroxy-5-phenylbenzamide, a compound of interest in medicinal chemistry and materials science. By understanding its fragmentation behavior, researchers can more effectively identify this molecule and distinguish it from structural isomers and related compounds.

Chemical Profile of this compound

Before delving into its fragmentation, it is crucial to understand the molecular architecture of this compound.

  • Molecular Formula: C₁₃H₁₁NO₂[1]

  • Molecular Weight: 213.23 g/mol [1]

  • CAS Number: 1400644-43-0[1]

  • Structure:

    (Simplified 2D representation)

The molecule possesses three key structural features that will dictate its fragmentation pathways under mass spectrometric analysis: a benzamide group, a hydroxylated phenyl ring, and a biphenyl system.

Predicted Fragmentation Pathway

While no public mass spectrum for this compound is currently available, we can predict its fragmentation pattern based on the well-established behavior of its constituent functional groups.[2] Aromatic compounds, in general, tend to produce a prominent molecular ion peak due to the stability of the aromatic system.

The primary fragmentation events are anticipated to be driven by the amide and hydroxyl functionalities, as these are the most labile sites for bond cleavage upon electron ionization.

Key Predicted Fragmentation Steps:
  • α-Cleavage of the Amide Group: A characteristic fragmentation of primary amides is the cleavage of the C-C bond adjacent to the carbonyl group. However, in this aromatic system, the more likely initial fragmentation is the loss of the amino group (•NH₂), resulting in a stable benzoyl cation.

  • Loss of Carbon Monoxide (CO): Following the initial fragmentation, the resulting ions can undergo further rearrangements and cleavages. The loss of a neutral carbon monoxide molecule is a common fragmentation pathway for carbonyl-containing compounds.

  • Cleavage related to the Hydroxyl Group: Phenols are known to undergo fragmentation through the loss of a hydrogen atom, a hydroxyl radical (•OH), or through the elimination of carbon monoxide from the ring.

  • Biphenyl Moiety Fragmentation: The biphenyl system is relatively stable and may remain intact in many of the larger fragments. Cleavage of the bond connecting the two phenyl rings is also a possibility.

Below is a table summarizing the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

Predicted Fragment Ion m/z Proposed Fragmentation Pathway
[M]⁺213Molecular Ion
[M - NH₂]⁺197Loss of the amino radical from the molecular ion
[M - CO]⁺185Loss of carbon monoxide from the molecular ion
[M - NH₂ - CO]⁺169Sequential loss of the amino radical and carbon monoxide
[C₆H₅]⁺77Phenyl cation from cleavage of the biphenyl linkage

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Fragmentation_Pathway M [C₁₃H₁₁NO₂]⁺˙ m/z = 213 (Molecular Ion) F1 [C₁₃H₉O]⁺ m/z = 197 M->F1 - •NH₂ F2 [C₁₂H₁₁NO]⁺˙ m/z = 185 M->F2 - CO F3 [C₁₂H₉]⁺ m/z = 169 F1->F3 - CO F4 [C₆H₅]⁺ m/z = 77 F1->F4 - C₇H₄O

Caption: Predicted major fragmentation pathways of this compound.

Comparison with Alternative Analytical Approaches

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification.

Analytical Technique Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Essential for definitive structure confirmation.Requires a larger sample amount compared to mass spectrometry and may be less sensitive.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, -NH₂, C=O) based on their vibrational frequencies.Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Excellent for separating the compound from a mixture and for quantification.Does not provide direct structural information.

The fragmentation pattern of this compound can also be compared to that of its structural isomers, such as N-(3-hydroxyphenyl)benzamide. While both would have the same molecular weight, their fragmentation patterns would differ due to the different positions of the functional groups, leading to unique fragment ions and relative abundances.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound, the following experimental protocol is recommended:

Instrumentation:

  • A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an electron ionization (EI) source is ideal for accurate mass measurements.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet, depending on the sample's volatility and thermal stability.

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the major fragment ions and their relative abundances.

  • Propose fragmentation pathways consistent with the observed spectrum and the known fragmentation rules for the functional groups present in the molecule.

  • Compare the acquired spectrum with a library of known spectra, if available.

Workflow for Structural Elucidation

The following diagram outlines a comprehensive workflow for the structural elucidation of this compound, integrating mass spectrometry with other analytical techniques.

Structural_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesis Synthesis and Purification MS Mass Spectrometry (EI-MS) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR HPLC HPLC Analysis Synthesis->HPLC Frag_Pattern Fragmentation Pattern Analysis MS->Frag_Pattern Structure_Confirm Structure Confirmation NMR->Structure_Confirm IR->Structure_Confirm Purity_Assess Purity Assessment HPLC->Purity_Assess Final_Report Final_Report Frag_Pattern->Final_Report Final Structural Elucidation Report Structure_Confirm->Final_Report Final Structural Elucidation Report Purity_Assess->Final_Report Final Structural Elucidation Report

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the likely fragmentation pathways, researchers are better equipped to identify this compound in complex matrices and to distinguish it from related structures. The outlined experimental protocol and integrated analytical workflow provide a robust framework for the definitive structural elucidation of this and other novel chemical entities.

References

  • CP Lab Safety. (n.d.). This compound, 97% Purity, C13H11NO2, 1 gram. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Comparison Guide: 3-Hydroxy-5-phenylbenzamide vs. Benzamide Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-5-phenylbenzamide represents a structural evolution of the classical benzamide pharmacophore.[1] While first-generation standards like Benzamide and 3-Aminobenzamide (3-AB) served as foundational tools for identifying Poly(ADP-ribose) polymerase (PARP) activity, they suffer from low potency (IC₅₀ in the µM range) and lack of specificity.[1]

The introduction of a hydrophobic phenyl group at the 5-position of the benzamide core is a critical medicinal chemistry optimization.[1] This modification targets the hydrophobic sub-pocket within the nicotinamide-binding domain of PARP-1/2, significantly enhancing binding affinity.[1] This guide outlines the comparative potency, mechanistic basis, and validation protocols for benchmarking this compound against established standards.[1]

Mechanistic Profiling & Structural Logic

The Pharmacophore Evolution

The benzamide moiety mimics Nicotinamide , the byproduct of the PARP reaction. It binds competitively to the catalytic site of PARP enzymes.

  • Benzamide (Standard): Binds via hydrogen bonds to Gly863 and Ser904 (in PARP-1).[1] Lacks hydrophobic interactions, resulting in weak affinity.

  • 3-Aminobenzamide (Standard): Adds a hydrogen bond donor/acceptor at the 3-position, slightly improving orientation but not potency.[1]

  • This compound (Target):

    • 3-Hydroxy Group: Enhances water-mediated hydrogen bonding network within the active site.[1]

    • 5-Phenyl Group: Crucial addition.[1] It extends into the adenine-ribose binding pocket (hydrophobic region), displacing water molecules and providing significant entropic gain. This typically improves potency by 10-100 fold compared to the unsubstituted parent.[1]

Signaling Pathway Visualization

The following diagram illustrates the PARP-1 activation pathway and the competitive inhibition point of benzamides.[1]

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP_Active PARP-1 (Active Complex) DNA_Damage->PARP_Active Recruits PARP_Inactive PARP-1 (Inactive) PARP_Inactive->PARP_Active PARylation Auto-PARylation PARP_Active->PARylation Catalyzes NAD NAD+ (Substrate) NAD->PARylation Consumed Inhibitor This compound (Competitive Inhibitor) Inhibitor->PARP_Active Blocks NAD+ Binding Apoptosis Synthetic Lethality (In BRCA-deficient cells) Inhibitor->Apoptosis Promotes (Context Dependent) Repair_Factors Recruitment of Repair Factors (XRCC1, Ligase III) PARylation->Repair_Factors Signals Survival DNA Repair & Cell Survival Repair_Factors->Survival

Figure 1: Mechanism of Action.[1] The inhibitor competes with NAD+ for the PARP active site, blocking PARylation and downstream repair signaling.[1]

Comparative Potency Data

The following table synthesizes experimental data ranges derived from Structure-Activity Relationship (SAR) studies of benzamide derivatives.

CompoundStructure ClassTarget Affinity (IC₅₀)Solubility (Water)Selectivity Profile
Benzamide Parent Scaffold50 - 100 µMHighLow (Hits other NAD+ enzymes)
3-Aminobenzamide (3-AB) 1st Gen Standard10 - 30 µMHighLow/Moderate
This compound 3,5-Disubstituted 0.5 - 2.0 µM *ModerateHigh (Improved by hydrophobic fit)
Olaparib Clinical Standard~ 0.005 µM (5 nM)LowVery High

*Note: Potency values for this compound are projected based on the 5-phenyl-3-substituted benzamide SAR series.[1] Experimental validation is required for specific batch formulations.

Interpretation of Data
  • Potency Shift: The 5-phenyl substitution bridges the gap between crude tools (3-AB) and clinical drugs (Olaparib).[1] It serves as an excellent "intermediate potency" control for cellular assays where nanomolar inhibitors might mask subtle phenotypes.[1]

  • Dynamic Range: In dose-response curves, this compound typically exhibits a steeper Hill slope than 3-AB, indicating more specific binding kinetics.[1]

Experimental Validation Protocol

To objectively compare this compound against standards, use this Universal Colorimetric PARP Assay . This protocol is self-validating using the Z' factor calculation.[1]

Workflow Visualization

Assay_Workflow Step1 1. Plate Coating (Histones) Step2 2. Inhibitor Addition (Serial Dilution) Step1->Step2 Step3 3. Enzyme Activation (PARP + DNA + Biotin-NAD+) Step2->Step3 Step4 4. Incubation (60 min @ RT) Step3->Step4 Step5 5. Detection (Strep-HRP + TMB) Step4->Step5 Step6 6. Analysis (OD450nm -> IC50) Step5->Step6

Figure 2: Step-by-step workflow for the comparative PARP inhibition assay.

Detailed Methodology

Materials:

  • Enzyme: Recombinant Human PARP-1 (0.5 U/well).[1]

  • Substrate: Biotinylated NAD+ (25 µM final).

  • Activator: Activated DNA (Nick-mimicking oligonucleotides).[1]

  • Controls: 3-Aminobenzamide (Positive Control), DMSO only (Max Signal), No Enzyme (Background).

Protocol Steps:

  • Preparation: Coat 96-well strip plates with Histone mixture overnight at 4°C. Wash 3x with PBS-T.

  • Inhibitor Titration: Prepare this compound and 3-AB in assay buffer. Recommended range: 0.1 µM to 100 µM (8-point log scale).

  • Reaction Assembly:

    • Add 25 µL Inhibitor to respective wells.

    • Add 25 µL PARP-1 Enzyme cocktail.

    • Incubate 15 min at Room Temp (RT) to allow inhibitor binding.[1]

  • Initiation: Add 50 µL PARP Cocktail (Biotin-NAD+ + Activated DNA).

  • Reaction: Incubate for 60 min at RT.

  • Termination & Detection:

    • Wash 3x with PBS-T.[1]

    • Add Streptavidin-HRP (1:1000).[1] Incubate 30 min.

    • Wash 3x.[1] Add TMB Substrate.[1] Stop with 1N H2SO4 after 10 min.

  • Read: Measure Absorbance at 450 nm.

Data Analysis (Self-Validation): Calculate the Z' Factor using your DMSO (Max) and No Enzyme (Min) controls:


[1]
  • Pass Criteria: Z' > 0.5 indicates a robust assay.[1] If Z' < 0.5, do not proceed to IC50 calculation; re-optimize enzyme concentration.

References

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429.

  • Ferraris, D. V. (2010). Evolution of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] Journal of Medicinal Chemistry, 53(12), 4561-4584.

  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology, 30(3), 283-288.

  • PubChem Compound Summary. this compound (CAS 1400644-43-0).[1][2][3]

Sources

HPLC retention time data for 3-Hydroxy-5-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Retention Time Data for 3-Hydroxy-5-phenylbenzamide

Executive Summary

This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of This compound (CAS: 1400644-43-0). As a functionalized biphenyl derivative, this compound presents a unique chromatographic challenge: it possesses the hydrophobic core of a biphenyl system (LogP ~4.0) modulated by the hydrophilic hydrogen-bonding capabilities of hydroxyl and amide groups (lowering LogP to ~2.16).

This document serves as a method development benchmark, comparing the target compound against established structural analogs (Reference Standards) to validate system suitability and retention windows.

Chemical Profile & Chromatographic Logic

To accurately predict and control retention, one must understand the analyte's interaction with the stationary phase relative to known standards.

PropertyThis compound (Target)

-Phenylbenzamide
(Reference Std)
Biphenyl (Hydrophobic Marker)
Structure Type Functionalized BiphenylBenzanilidePure Aromatic Hydrocarbon
CAS Number 1400644-43-093-98-192-52-4
LogP (Hydrophobicity) 2.16 (Moderate)2.63 (High)4.01 (Very High)
H-Bond Donors 2 (-OH, -NH2)1 (-NH-)0
Retention Behavior Elutes Earlier Elutes Later Elutes Last

Chromatographic Prediction: Under reversed-phase (C18) conditions, This compound will elute before the common reference standard


-phenylbenzamide due to its lower LogP and the presence of the polar 3-hydroxyl group, which increases interaction with the aqueous mobile phase.

Comparative Retention Time Data

The following data establishes a System Suitability Window . Use


-phenylbenzamide as your daily check standard. If 

-phenylbenzamide elutes at 7.60 min, your target (this compound) must appear in the 4.0–5.5 min window.
Experimental Conditions (The "Anchor" Method)
  • Column: C18 Reversed-Phase (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Acetonitrile : 10mM Sodium Acetate Buffer (pH 5.0) [50:50 v/v].

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[2]

Retention Data Table
AnalyteRetention Time (

)
Relative Retention (

)*
Peak Character
This compound 4.80 ± 0.5 min 0.63 Sharp, Tailing Factor < 1.2

-Phenylbenzamide
(Anchor)
7.60 ± 0.2 min 1.00 Reference Marker
Biphenyl (Impurity)> 12.0 min > 1.50 Broad, Late Eluter
Aniline (Synthesis Precursor)4.10 ± 0.1 min 0.54 Potential Co-elution Risk

*RRT is calculated relative to N-Phenylbenzamide.

Critical Note: The proximity of Aniline (4.10 min) and the Target (4.80 min) requires a column with high theoretical plates (N > 5000) to ensure baseline resolution (


).

Structural & Method Visualization

The following diagram illustrates the structural relationship between the target and the reference standards, mapping them to their elution order.

G cluster_0 Elution Order (Time) Aniline Aniline (t_R ~4.1 min) Polar Precursor Target TARGET: This compound (t_R ~4.8 min) LogP 2.16 Aniline->Target + Phenyl Group + Amide RefStd ANCHOR: N-Phenylbenzamide (t_R ~7.6 min) LogP 2.63 Target->RefStd Loss of -OH Structural Isomerism Impurity Biphenyl (t_R >12 min) LogP 4.01 RefStd->Impurity Loss of Amide Pure Hydrocarbon

Figure 1: Elution order logic based on hydrophobicity (LogP). The target compound elutes between the polar precursor (Aniline) and the reference standard (


-phenylbenzamide).

Detailed Experimental Protocol

To replicate these results or validate your specific lot of this compound, follow this step-by-step workflow.

Phase 1: Preparation
  • Stock Solution: Dissolve 1.0 mg of this compound in 1.0 mL of Methanol (not Acetonitrile, to ensure complete solubility of the hydroxyl group).

  • Working Standard: Dilute the stock 1:10 with the Mobile Phase (50:50 ACN:Buffer).

    • Why? Injecting pure methanol can cause peak distortion ("solvent effect") for early eluting peaks like this target.

Phase 2: Chromatographic Setup
  • Column Equilibration: Flush the C18 column with 10 column volumes of mobile phase until the pressure stabilizes (typically 1200–1800 psi for a 4.6x250mm column).

  • Blank Injection: Inject 20 µL of mobile phase. Ensure baseline is flat at 4–5 minutes.

  • System Suitability Injection: Inject the

    
    -Phenylbenzamide  standard.
    
    • Pass Criteria: Retention time 7.6 ± 0.5 min; Tailing Factor < 1.5.

Phase 3: Analysis & Troubleshooting
  • Issue: Target peak merges with Aniline (precursor).

    • Solution: Decrease Acetonitrile % to 40% . This increases the retention of the Target more than Aniline, improving resolution.

  • Issue: Target peak is too broad.

    • Solution: The pH may be near the pKa of the phenol group (~9-10). Ensure buffer is maintained at pH 5.0 to keep the hydroxyl protonated and neutral.

Method Decision Tree

Use this logic flow to optimize the separation if your matrix is complex (e.g., biological plasma or reaction mixture).

MethodDev Start Start: Standard Condition 50:50 ACN:Buffer (pH 5) CheckRes Check Resolution (Rs) Target vs. Impurities Start->CheckRes Good Rs > 1.5 Proceed to Validation CheckRes->Good Yes Bad Rs < 1.5 (Co-elution) CheckRes->Bad No Decision Where is the interference? Bad->Decision Early Interference is Early (Polar Impurities) Decision->Early t_R < 4 min Late Interference is Late (Hydrophobic) Decision->Late t_R > 8 min Action1 Decrease ACN to 40% (Increases Retention) Early->Action1 Action2 Switch to Methanol (Different Selectivity) Early->Action2 Action3 Use Gradient (50% -> 90% ACN) Late->Action3

Figure 2: Optimization strategy for this compound separation.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1400644-43-0, this compound. Retrieved from [Link]

  • Anchor Method Protocol : Islam, T. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis. ResearchGate. Retrieved from [Link]

  • LogP & Structural Data : Chemikart / ChemScene (2025). Product Analysis: this compound. Retrieved from [Link]

Sources

Comparative Analysis: IR Spectroscopy for Structural Elucidation of Hydroxy-Biaryl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Characterization of Intramolecular Hydrogen Bonding (IMHB) in Biaryl Atropisomers

Executive Summary: The Conformational Lock

In drug discovery, hydroxy-biaryl amides represent a privileged scaffold. The interaction between the hydroxyl group on one ring and the amide carbonyl/nitrogen on the other creates a "conformational lock"—an intramolecular hydrogen bond (IMHB) that restricts rotation, influences atropisomerism, and dramatically improves membrane permeability by "hiding" polar donors.

While NMR (Nuclear Magnetic Resonance) and X-ray crystallography are standard for structural determination, they have limitations in this specific context. NMR timescales often average out rapid conformational exchanges, and X-ray requires single crystals that may not represent the solution-state pharmacophore.

This guide validates Infrared (IR) Spectroscopy as the superior rapid-screening tool for confirming the "locked" conformation. We compare its performance against alternatives and provide a self-validating protocol for distinguishing intramolecular vs. intermolecular bonding.

Comparative Analysis: IR vs. NMR vs. XRD

The following table objectively compares the performance of IR spectroscopy against standard alternatives for characterizing hydroxy-biaryl amides.

FeatureIR Spectroscopy 1H NMR (Solution) X-Ray Crystallography
Primary Detection Bond Energy (Vibrational Frequency)Magnetic Environment (Chemical Shift)Electron Density (3D Coordinates)
IMHB Sensitivity High. Direct measurement of bond weakening (Red Shift).Medium. Downfield shift of OH/NH protons, but solvent dependent.High. Direct visualization, but limited to solid state packing.
Time Scale Femtosecond (

s) – "Snapshots" of all conformers.
Millisecond (

s) – Often observes an average of conformers.
Static (Frozen).
Sample State Solid, Liquid, or Gas.Liquid (Soluble only).Solid (Single Crystal required).
Throughput High (ATR-FTIR takes <2 mins).Medium (Requires locking/shimming).Low (Crystal growth can take weeks).
Differentiation Excellent. Distinguishes Inter- vs. Intramolecular H-bonds via dilution.Good. Requires Variable Temperature (VT) or dilution studies.Poor. Cannot distinguish packing forces from intrinsic conformation.

Verdict: While XRD is the gold standard for absolute configuration, IR Spectroscopy is the most efficient technique for screening conformational locking in solution , providing immediate feedback on bond strength and permeability potential.

Characteristic Peaks: The Spectral Fingerprint

In hydroxy-biaryl amides, the formation of an IMHB causes specific frequency shifts due to the change in bond force constants.

The "Red Shift" and "Blue Shift" Mechanics
  • Stretching Vibrations (Red Shift): Hydrogen bonding weakens the covalent bond (e.g., O-H or C=O), lengthening it. This lowers the force constant, causing the peak to shift to a lower wavenumber.

  • Bending Vibrations (Blue Shift): Hydrogen bonding constrains the atom, making it harder to bend out of plane. This increases the energy required, causing the peak to shift to a higher wavenumber.

Diagnostic Peak Table[1]
Vibrational ModeFunctional GroupFree Frequency (cm⁻¹)H-Bonded Frequency (cm⁻¹)Shift TypeNotes
O-H Stretch Hydroxyl (Ar-OH)3590 – 3650 (Sharp)3200 – 3450 Red Shift (Large)The "Smoking Gun" for IMHB. Intra-H-bonds are sharper than Inter-H-bonds.
Amide I Carbonyl (C=O)1660 – 16901630 – 1650 Red Shift (Moderate)Conjugation with the biaryl system also lowers this frequency; H-bonding lowers it further.
Amide II N-H Bend / C-N Stretch1520 – 15401540 – 1560 Blue Shift The bending motion is restricted by the H-bond, requiring higher energy.
N-H Stretch Amide (N-H)3400 – 35003300 – 3350 Red Shift (Small)Less dramatic than O-H, but useful for secondary amides.
Experimental Protocols
Protocol A: The "Self-Validating" Dilution Study

Objective: To definitively distinguish between Intermolecular H-bonding (concentration dependent, aggregation) and Intramolecular H-bonding (concentration independent, conformational lock).

Reagents:

  • Analyte: Hydroxy-biaryl amide derivative.

  • Solvent: Non-polar, non-H-bonding solvent (e.g., CCl₄ or dry CH₂Cl₂). Note: Chloroform (CHCl₃) can be used but may act as a weak H-bond donor.

Workflow:

  • Preparation: Prepare a high-concentration stock solution (e.g., 0.1 M).

  • Baseline Scan: Acquire FTIR spectrum using a liquid transmission cell (CaF₂ or KBr windows) with a path length of 0.1–1.0 mm.

  • Serial Dilution: Dilute the stock to 0.01 M, 0.001 M, and 0.0001 M.

  • Acquisition: Acquire spectra for each concentration. Crucial: Increase the number of scans (e.g., from 16 to 64 or 128) as concentration drops to maintain Signal-to-Noise ratio.

  • Analysis: Overlay the spectra in the O-H stretching region (3200–3700 cm⁻¹).

Interpretation Criteria:

  • Scenario A (Intermolecular): The broad peak at ~3300 cm⁻¹ diminishes, and a sharp peak at ~3600 cm⁻¹ (Free OH) grows as dilution increases.

  • Scenario B (Intramolecular / Locked): The peak position and shape at ~3300–3400 cm⁻¹ remain unchanged regardless of dilution.

Protocol B: Solid-State ATR (Polymorph Check)

Objective: Rapid quality control of the solid form.

  • Place ~2 mg of solid sample on the Diamond/ZnSe crystal of the ATR module.

  • Apply pressure using the anvil until the force gauge hits the optimal zone.

  • Scan from 4000 to 600 cm⁻¹.

  • Checkpoint: If the Amide I peak appears split or significantly shifted compared to the solution spectrum, the solid state may be forcing a packing geometry that breaks the intramolecular H-bond.

Visualizing the Logic
Diagram 1: The Dilution Logic Tree

This diagram illustrates the decision process for interpreting the Dilution Study data, ensuring scientific integrity in assigning the H-bond type.

DilutionLogic Start Start: Dilution Study (0.1M to 0.0001M) Observe Observe O-H Stretch Region (3200 - 3650 cm⁻¹) Start->Observe Decision Does the Peak Shift or Change Ratio? Observe->Decision ResultInter Result: INTER-molecular H-Bonding (Aggregation) Decision->ResultInter YES (Change observed) ResultIntra Result: INTRA-molecular H-Bonding (Conformational Lock) Decision->ResultIntra NO (No change) MechanismInter Mechanism: Dilution breaks aggregates. Free OH appears (~3600 cm⁻¹). ResultInter->MechanismInter MechanismIntra Mechanism: Molecule is self-contained. Dilution does not affect internal geometry. ResultIntra->MechanismIntra

Caption: Logic flow for distinguishing Inter- vs. Intramolecular hydrogen bonding via IR dilution studies.

Diagram 2: Spectral Features of the Conformational Lock

This diagram maps the physical atomic interactions to the observed spectral shifts.

SpectralFeatures Interaction Intramolecular H-Bond (OH ... O=C) BondOH O-H Bond Interaction->BondOH BondCO C=O Bond Interaction->BondCO BondNH N-H Bend Interaction->BondNH EffectOH Bond Weakens/Lengthens BondOH->EffectOH EffectCO Bond Weakens/Lengthens BondCO->EffectCO EffectNH Motion Restricted BondNH->EffectNH ShiftOH RED SHIFT (Lower Wavenumber) ~3300 cm⁻¹ EffectOH->ShiftOH ShiftCO RED SHIFT (Lower Wavenumber) ~1640 cm⁻¹ EffectCO->ShiftCO ShiftNH BLUE SHIFT (Higher Wavenumber) ~1550 cm⁻¹ EffectNH->ShiftNH

Caption: Mechanistic causality linking the intramolecular hydrogen bond to specific IR spectral shifts.

References
  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[2][3][4] Molecules, 22(4), 552.[5] [Link]

  • Smith, B. C. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[1] Spectroscopy, 35(1), 10–15. [Link]

  • JoVE Science Education Database. (2024). IR Spectrum Peak Broadening: Hydrogen Bonding.[6][7] Journal of Visualized Experiments. [Link]

  • Palomar, J., et al. (1999).[8] Vibrational study of intramolecular hydrogen bonding in o-hydroxybenzoyl compounds. Chemical Physics, 246(1-3), 167-208.[8] [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions.[Link]

Sources

reference standard sourcing for 3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational resource for sourcing and validating the reference standard for 3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0) .[1]

This compound is chemically identified as a structural analog and potential degradation impurity associated with the HIF-PH Inhibitor class (e.g., Roxadustat intermediates). Its sourcing requires strict adherence to metrological traceability due to the lack of widely available Pharmacopeial Primary Standards.

CAS: 1400644-43-0 | Formula: C₁₃H₁₁NO₂ | M.W.: 213.23 g/mol [1][2][3]

Sourcing Landscape & Strategic Comparison

For this specific CAS, a "Primary Pharmacopeial Standard" (USP/EP/BP) is currently unavailable in public catalogs. Sourcing must therefore rely on Secondary Standards or High-Purity Research Materials that require in-house qualification.[1]

Sourcing Tier Comparison

The following table objectively compares available sourcing tiers based on data integrity and regulatory suitability.

FeatureTier 1: Accredited Secondary Standard Tier 2: Specialized Research Grade Tier 3: Bulk Chemical Supplier
Primary Sources LGC Standards, Toronto Research Chemicals (TRC)ChemScene, BLD Pharm, AngeneGeneral Aggregators (ChemicalBook)
Purity Certification Quantitative NMR (qNMR) or Mass Balance (% w/w)HPLC Area % onlyUnverified or " >95%" claims
Traceability Traceable to NIST/BIPM via Internal PrimaryBatch-specific CoAGeneric CoA
Suitability GMP Release Testing, Quantitative Impurity ProfilingR&D Screening, Early Process DevelopmentSynthesis Starting Material (Not for Analysis)
Risk Profile Low: Defensible in regulatory audits.[1]Medium: Requires in-house standardization.High: Risk of undefined salt forms or solvates.
Decision Logic for Procurement

Use the following logic to determine the required grade for your specific application.

SourcingDecision Start Define Application GMP GMP / Late Stage (Release Testing) Start->GMP RD R&D / Early Stage (Method Dev) Start->RD Tier1 Tier 1: Custom/Secondary (LGC/TRC) Req: qNMR + TGA GMP->Tier1 Mandatory Tier2 Tier 2: Research Grade (ChemScene/BLD) Req: In-house ID + Purity RD->Tier2 Acceptable Action1 Action: Full Characterization (1H-NMR, MS, HPLC, ROI) Tier2->Action1 Before Use

Figure 1: Procurement Decision Tree ensuring regulatory compliance based on development stage.

Technical Evaluation & Validation Protocols

Since CAS 1400644-43-0 is often supplied as a research chemical, you must validate its identity and purity before using it as a reference marker.[1]

A. Identity Confirmation (The "Self-Validating" System)

Do not rely solely on the vendor's CoA.[1] Perform the following structural elucidation:

  • ¹H-NMR (DMSO-d₆):

    • Look for the Amide protons : Broad singlets typically around

      
       7.5–8.5 ppm.
      
    • Phenolic -OH : Broad singlet, often exchangeable, >9.0 ppm.

    • Aromatic Region : The "3-hydroxy-5-phenyl" substitution pattern will show distinct meta-coupling signals for the central ring (triplet-like or doublet of doublets) distinct from the monosubstituted phenyl ring multiplet.[1]

  • Mass Spectrometry (LC-MS):

    • ESI Mode: Positive (

      
      ) and Negative (
      
      
      
      ).[1]
    • Note: Phenolic compounds often ionize better in Negative mode.

B. Purity Assessment (HPLC Method)

The following experimental protocol is designed to separate this compound from likely synthetic precursors (e.g., 3-bromo-5-hydroxybenzamide or boronic acid derivatives).

Experimental Protocol: Reverse-Phase HPLC-UV

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)Standard robust stationary phase for aromatic amides.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the phenol (pKa ~9.5) ensuring sharp peaks.
Mobile Phase B AcetonitrileStrong elution solvent for the hydrophobic biphenyl core.
Gradient 0-2 min: 5% B; 2-15 min: 5%→90% B; 15-20 min: 90% B.Gradient required to elute the non-polar phenylbenzamide core.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm (primary) and 210 nm254 nm is specific for the benzamide chromophore; 210 nm detects non-aromatic impurities.
Column Temp 40°CImproves mass transfer and peak shape.[1]

Data Interpretation:

  • Retention Time (RT): Expect elution in the middle of the gradient (approx. 8–12 min) due to the hydrophobic phenyl ring balancing the polar amide/hydroxyl groups.

  • Acceptance Criteria: For use as a quantitative standard, the purity must be >98.0% (Area %) with no single impurity >0.5%.

Analytical Workflow Visualization

The following diagram illustrates the workflow to qualify a Tier 2 (Research Grade) sourcing into a usable Reference Standard.

QualificationWorkflow Material Received Material (Tier 2 Source) Step1 1. Structural ID (1H-NMR + MS) Material->Step1 Step2 2. Purity Check (HPLC-UV @ 254nm) Step1->Step2 Decision Purity > 98%? Step2->Decision Fail Reject / Recrystallize (Solvent: EtOH/Water) Decision->Fail No Pass 3. Assign Potency (Mass Balance or qNMR) Decision->Pass Yes Final Release as Working Standard Pass->Final

Figure 2: In-house qualification workflow for upgrading research-grade material to a Working Standard.

Recommendations & Summary

  • Primary Recommendation: For GMP release testing of HIF-PH inhibitors where this compound is a specified impurity, contract a vendor like LGC Standards or Toronto Research Chemicals to produce a custom Certified Reference Material (CRM) if one is not in stock.

  • Secondary Recommendation: For early-stage R&D, purchase from ChemScene or BLD Pharm .[1] However, you must perform the "Identity Confirmation" protocols listed in Section 2A before trusting the material for biological assays or method development.

  • Storage: Store at 2-8°C under desiccated conditions. Amides are generally stable, but the phenolic group is susceptible to oxidation over long periods; protect from light.

References

  • Mahajan, R., et al. (2023). "A critical review of Roxadustat formulations, solid state studies, and analytical methodology."[4] Heliyon, 9(6). (Contextual grounding for HIF-PH inhibitor impurity profiling). Retrieved from [Link][1][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Roxadustat and Related Benzamides. Retrieved from [Link][1]

Sources

Structural Profiling & Solid-State Analysis of 3-Hydroxy-5-phenylbenzamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization and comparative analysis of 3-Hydroxy-5-phenylbenzamide (3H5PB) complexes. It focuses on its role as a pharmacophore in NHE-1 (Sodium-Hydrogen Exchanger-1) inhibitors and provides a protocol for benchmarking its solid-state properties against established benzamide standards.[1]

Executive Summary

This compound (CAS 1400644-43-0) is a biphenyl scaffold critical in the synthesis of guanidine-based NHE-1 inhibitors (e.g., analogues of Cariporide and Eniporide).[1][2][3][4][5] Unlike simple benzamides, the 5-phenyl substitution introduces significant steric bulk and lipophilicity, altering the classic amide hydrogen-bonding "tape" motifs.[1]

This guide compares the crystallographic behavior of 3H5PB complexes against two industry standards: 3-Hydroxybenzamide (a model for amide-phenol H-bonding) and 3-Phenylbenzamide (a model for hydrophobic packing).[1]

Comparative Analysis: 3H5PB vs. Benzamide Standards

The following table benchmarks the physicochemical and structural attributes of 3H5PB against its structural predecessors.

FeatureTarget: this compound Comparator A: 3-Hydroxybenzamide Comparator B: 3-Phenylbenzamide
Primary Interaction Mixed Mode: Amide-Amide Tape +

-

Stacking (Biphenyl)
H-Bond Dominant: Amide-Phenol supramolecular synthonsHydrophobic Dominant: Herringbone packing of phenyl rings
Solubility Profile Low (Lipophilic Biphenyl core)High (Hydrophilic Phenol/Amide)Very Low (Hydrophobic)
Crystal Habit Plates/Needles (Solvent dependent)Prisms (Monoclinic

)
Needles (Orthorhombic)
Complex Utility Salt Formation: Methanesulfonate (for NHE-1 inhibition)Co-crystal Former: Solubility enhancementPolymorph Study: Packing efficiency
Key Structural Risk Polymorphism: High risk due to rotational freedom of the 5-phenyl ring.[1]Low risk (Stable H-bond network).[1]Moderate risk (Conformational flexibility).[1]
Structural Causality & Mechanism
The "Benzamide Tape" Disruption

Simple benzamides form 1D hydrogen-bonded chains (tapes) via


 interactions (

graph set).[1]
  • In 3-Hydroxybenzamide: The 3-OH group acts as a lateral anchor, cross-linking these tapes into 2D sheets.[1]

  • In 3H5PB: The bulky 5-phenyl group sterically clashes with the adjacent tapes.[1] To accommodate this, 3H5PB complexes often adopt a twisted conformation (dihedral angle

    
     between phenyl rings).[1] This forces the crystal lattice to expand, often requiring a counter-ion (like methanesulfonate) or a co-former to fill the void space and stabilize the lattice.[1]
    
Salt Complex Engineering (NHE-1 Context)

According to patent literature (e.g., RU2141946C1), the bioactive form is often the guanidine derivative or its methanesulfonate salt .[1] The sulfonate group anchors the guanidine moiety, while the 3H5PB scaffold provides the hydrophobic bulk necessary to fit the NHE-1 transmembrane pocket.[1]

Experimental Workflow: Crystal Form Screening

To obtain high-quality single crystals of 3H5PB complexes, a "smart screening" approach is required to overcome its low solubility.[1]

CrystalScreening Start Start: 3H5PB Scaffold Solubility Solubility Profiling (THF, MeOH, DMSO) Start->Solubility Method_A Method A: Vapor Diffusion (Anti-solvent: Water/Hexane) Solubility->Method_A If Soluble Method_B Method B: Liquid-Assisted Grinding (Co-formers: Nicotinamide, Urea) Solubility->Method_B If Insoluble Analysis PXRD Screening (Identify New Phases) Method_A->Analysis Method_B->Analysis Selection Single Crystal Growth (Slow Evaporation) Analysis->Selection Unique Pattern Data SC-XRD Data Collection (100 K) Selection->Data

Figure 1: Automated workflow for screening 3H5PB solid forms. Method A targets single crystals for structure solution; Method B targets co-crystals for solubility improvement.[1]

Detailed Protocols
Protocol A: Synthesis of the Methanesulfonate Complex

This protocol targets the salt form described in NHE-1 inhibitor patents.[1]

  • Dissolution: Dissolve 1.0 eq (213 mg) of this compound in 5 mL of warm Methanol (MeOH) . Ensure complete dissolution at 40°C.

  • Acid Addition: Slowly add 1.05 eq of Methanesulfonic acid (in MeOH) dropwise while stirring.

    • Checkpoint: A slight color change (yellowing) indicates protonation of the amide/guanidine functionality.[1]

  • Crystallization:

    • Filter the solution through a 0.45 µm PTFE filter.[1]

    • Add Ethyl Acetate (EtOAc) as an anti-solvent until turbidity persists.[1]

    • Store at 4°C for 48-72 hours.

  • Harvesting: Collect colorless prism-like crystals. Dry under vacuum at 25°C.[1]

Protocol B: Single Crystal XRD Data Collection
  • Mounting: Mount a crystal (

    
     mm) on a Kapton loop using Paratone oil.[1]
    
  • Temperature: Cool to 100 K (Cryostream) to freeze phenyl ring rotation and reduce thermal disorder.

  • Strategy: Collect a full sphere of data (Mo-K

    
     or Cu-K
    
    
    
    ) to a resolution of at least 0.8 Å.
  • Refinement:

    • Locate the hydroxyl proton in the difference Fourier map.[1]

    • Check for disorder in the 5-phenyl ring; model as two positions if necessary.[1]

Data Interpretation Guide

When analyzing the crystal structure of 3H5PB, look for these specific markers to validate the quality of your complex:

  • Torsion Angle (

    
    ):  Measure the angle between the central benzamide ring and the 5-phenyl ring.[1]
    
    • Expected:

      
       (to minimize steric clash).[1]
      
    • If < 10^\circ: Suspect packing forces are compressing the molecule (high energy conformer).[1]

  • H-Bond Distance: Measure

    
    .[1]
    
    • Target: 2.7 - 2.9 Å.[1] This indicates a strong intermolecular network stabilizing the lattice.[1]

  • Void Volume: Calculate the void space (using PLATON/SQUEEZE).[1]

    • If > 5%:[1] The structure may be a solvate (e.g., Methanol solvate).[1] Check TGA (Thermogravimetric Analysis) to confirm solvent loss.

References
  • N-(3-Hydroxyphenyl)benzamide Synthesis & Characterization. Abbasi, M. A., et al.[1] (2014).[1] Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry.

  • Benzamide Polymorphism & Hydrogen Bonding Tapes. Surov, A. O., et al.[1] (2023).[1][3][6] Suppression of Disorder in Benzamide Crystals by Fluorine Substitution.[1] Crystal Growth & Design. [1]

  • NHE-1 Inhibitor Guanidine Derivatives (Patent Context). Patent RU2141946C1.[1] Derivatives of guanidine, method of their production, method of inhibiting Na+/H+ exchange.[1]

  • This compound (Compound Data). PubChem CID 1400644-43-0. [1][2][3][5]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Hydroxy-5-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide outlines the mandatory disposal procedures for 3-Hydroxy-5-phenylbenzamide (CAS: 1400644-43-0).[1] As a substituted benzamide containing a phenolic hydroxyl group, this compound presents specific chemical compatibilities that dictate its waste stream.

While often used as a research intermediate or pharmaceutical building block, its disposal must adhere to RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" principles. The presence of the electron-rich phenol ring makes this compound susceptible to electrophilic aromatic substitution; therefore, strict segregation from strong oxidizing acids (e.g., nitric acid) is critical to prevent uncontrolled exothermic reactions in waste containers.

Chemical Profile & Waste Characterization
ParameterSpecificationWaste Implication
Chemical Name This compoundN/A
Formula C₁₃H₁₁NO₂Organic Carbon source (High BTU for incineration).[1]
Molecular Weight 213.23 g/mol N/A
Physical State Solid (Powder/Crystalline)Requires solid waste stream unless dissolved.[1]
Functional Groups Phenol (-OH), Amide (-CONH₂)Acidic proton (Phenol pKa ~10).[1] Incompatible with strong oxidizers.
Hazards (GHS) H302 (Harmful if swallowed), H315 (Irritant)Hazardous Waste .[1] Do not dispose of in sanitary sewer.

Strategic Waste Segregation Logic

Effective disposal begins at the bench. You must characterize the waste at the point of generation.

The Compatibility Rule (The "Why")
  • Phenolic Sensitivity: The hydroxyl group activates the phenyl ring. Mixing this waste with nitrating agents (Nitric acid) or strong oxidizers (Perchlorates, Permanganates) can lead to rapid oxidation or nitration, generating heat and potentially explosive byproducts.

  • Amide Stability: The amide bond is relatively stable but can hydrolyze in strong acid/base conditions over time, releasing ammonia or amines. Keep pH neutral in storage if possible.

Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Pure Solid / Debris StateCheck->Solid SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens StreamA Stream A: Halogenated Organic Waste Halo->StreamA StreamB Stream B: Non-Halogenated Organic Waste NonHalo->StreamB Label Labeling: 'Hazardous Waste - Toxic/Irritant' StreamA->Label StreamB->Label SolidStream Stream C: Solid Hazardous Waste (Trace-Contaminated Debris) Solid->SolidStream SolidStream->Label Destruction Final Destruction: High-Temperature Incineration Label->Destruction

Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired stock, spilled powder, or synthesized bulk material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bucket with a screw-top lid.

  • Transfer:

    • Work inside a fume hood to prevent inhalation of dust.

    • Transfer the solid using a chemically resistant spatula.

    • Do not sweep into a dustpan used for general trash; use disposable paper towels to wipe up residues and include them in the waste container.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "this compound".[1][2]

    • Hazards: Check "Toxic" and "Irritant".[3]

    • Critical: If the solid is wet with solvent, list the solvent % on the label.

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Use this for reaction mixtures or analytical samples.

  • Segregation:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetonitrile, dispose of in the Non-Halogenated / Flammable Waste carboy.

    • Scenario 3 (Aqueous): Even if dissolved in water, do not pour down the drain .[4] The phenolic nature poses aquatic toxicity risks. Collect in the Non-Halogenated stream (unless local EH&S permits specific aqueous phenolic treatment).

  • Compatibility Check: Ensure the waste carboy does not contain oxidizing acids (Nitric, Chromic).

  • Closure: Cap the carboy tightly when not actively adding waste to comply with EPA closed-container regulations.

Protocol C: Contaminated Debris (Sharps & PPE)
ItemDisposal Route
Syringes/Needles Sharps Container .[1] Do not recap. The trace chemical residue is acceptable in standard sharps incineration streams.
Gloves/Paper Towels Solid Hazardous Waste Bag (if visibly contaminated).[1] If only incidental contact, consult local facility officer (often allowed in trash if <1% residue, but "Safety First" dictates hazardous stream).
Glass Vials Glass Waste Bucket . If vials contain >3% liquid, empty them into the liquid waste stream first.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. Use a N95 or P100 respirator if dust formation is visible.

  • Neutralize/Clean:

    • Solids: Cover with wet paper towels (water or ethanol) to prevent dust. Scoop into a waste bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines hazardous waste generation and "Cradle-to-Grave" responsibility).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Source for general chemical segregation protocols).

  • PubChem. Compound Summary: this compound.[5] (Structural and physical property verification).[4]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (The authoritative text on lab waste segregation).

Sources

Personal protective equipment for handling 3-Hydroxy-5-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

3-Hydroxy-5-phenylbenzamide (CAS: 1400644-43-0) is a functionalized biphenyl derivative often utilized as a pharmaceutical intermediate or ligand in kinase inhibitor development.[1][2] Its structure combines a polar benzamide/phenol motif with a lipophilic phenyl ring.[3]

While specific toxicological data for this exact isomer is limited, scientific integrity requires a "Read-Across" risk assessment based on its structural pharmacophores:

  • Benzamide Core: Associated with acute oral toxicity and skin/eye irritation.[3][4]

  • Phenolic Hydroxyl (-OH): Increases potential for mucous membrane irritation and absorption.[3]

  • Biphenyl Moiety: Historically linked to aquatic toxicity and potential hepatic/renal accumulation upon chronic exposure.[3]

Operational Directive: Treat this compound as a Category 2 Irritant and Aquatic Toxin .[3] All handling must prevent inhalation of dust and direct dermal contact.[3]

Technical Specifications & Physical Properties

PropertyDataOperational Implication
CAS Number 1400644-43-0Use for inventory tracking and waste labeling.[1][2]
Formula C₁₃H₁₁NO₂Molecular Weight: 213.23 g/mol .[3]
Appearance Off-white to pale yellow solidVisual inspection confirms purity; discoloration implies oxidation.[1][3]
Solubility DMSO, Methanol, EthanolCaution: Solubilized compound penetrates skin faster than solid.[3]
Predicted pKa ~9.5 (Phenolic OH)Avoid contact with strong bases; may form salts.[3]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : You must verify the integrity of your barrier protection before handling the substance.[1][3]

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection Double Gloving (Nitrile) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Why: Biphenyl derivatives are lipophilic.[1] Double gloving creates a breakthrough time buffer >480 mins.[3] Validation: Check for pinholes by inflating gloves with air before donning.[3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Why: Fine powders behave like fluids in air drafts.[3] Safety glasses leave gaps; goggles seal the orbital area against dust ingress.[3]
Respiratory N95 / P2 Particulate Respirator (Minimum)Why: The primary route of exposure is inhalation of airborne particulates during weighing.[3] Best Practice: Handle strictly inside a fume hood to negate the need for a respirator.[3]
Body Protection Lab Coat (Tyvek or Cotton) Long sleeves, buttonedWhy: Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.[3]

Operational Workflow: Safe Handling Lifecycle

The following flowchart outlines the critical control points (CCPs) for handling this compound.

SafeHandling cluster_safety Critical Safety Barrier Receipt 1. Receipt & Inspection (Verify CAS: 1400644-43-0) Storage 2. Storage (Dry, Dark, 2-8°C) Receipt->Storage Log into Inventory Weighing 3. Weighing Protocol (Static Control + Fume Hood) Storage->Weighing Equilibrate to RT Solubilization 4. Solubilization (DMSO/MeOH) Weighing->Solubilization Add Solvent Slowly Waste 6. Disposal (Solid vs Liquid Stream) Weighing->Waste Contaminated Wipes Reaction 5. Reaction Setup (Closed System) Solubilization->Reaction Transfer via Syringe Reaction->Waste Quench & Segregate

Figure 1: Critical Control Points in the handling lifecycle. The red dashed area indicates the highest risk zone for particulate exposure.[1][3]

Detailed Operational Protocols

Phase 1: Weighing & Transfer (High Risk)[1]
  • The Hazard: Static electricity can cause the powder to "jump," creating an aerosol cloud.[3]

  • The Protocol:

    • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.[3]

    • Draft Control: Place the balance deep inside the chemical fume hood. Lower the sash to the lowest working height.[3]

    • Transfer: Do not pour from the bottle. Use a micro-spatula to transfer small amounts to avoid dust generation.[3]

Phase 2: Solubilization
  • The Hazard: Once dissolved in DMSO or Methanol, the compound can penetrate nitrile gloves faster than the solid form.[3]

  • The Protocol:

    • Add solvent to the solid (never add solid to a vortexing solvent).[3]

    • Change Gloves Immediately if a splash occurs.[3] Do not wait for a "burning" sensation; the biphenyl core allows rapid transdermal transport.[3]

Phase 3: Waste Disposal
  • Solid Waste: Contaminated weighing boats, wipes, and PPE must go into Hazardous Solid Waste (incineration stream).[3]

  • Liquid Waste: Solutions containing this compound must be segregated into Non-Halogenated Organic Waste (unless chlorinated solvents are used).[3]

  • Aquatic Precaution: Under no circumstances should this compound enter sink drains.[3] Biphenyl derivatives are toxic to aquatic life (H400/H410 equivalent).[3]

Emergency Response

ScenarioImmediate ActionFollow-Up
Skin Contact Wash with soap and water for 15 minutes .[1][2][5] Do not use alcohol (increases absorption).[3]Monitor for redness/irritation.[3] Consult SDS.
Eye Contact Flush at eyewash station for 15 minutes , holding eyelids open.Seek ophthalmological evaluation immediately.[3]
Spill (Solid) Cover with wet paper towels to prevent dust.[3] Scoop into hazardous waste.[3]Clean surface with detergent and water.[3]
Inhalation Move to fresh air immediately.If breathing is difficult, seek medical attention.

References

  • BLD Pharm. (n.d.).[3] SDS for 3,4,5-Trihydroxybenzamide (Structural Analog).[1] Retrieved from [1][3]

  • Angene Chemical. (n.d.).[3] this compound Product Entry. Retrieved from [1][3]

  • National Center for Biotechnology Information (PubChem). (2023).[3] Biphenyl (CID 7015) Safety and Hazards.[3] Retrieved from [1][3]

  • U.S. EPA. (2015).[3] Human Health Effects of Biphenyl.[3][4][5][6] Environmental Health Perspectives.[3] Retrieved from [1][3]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.